(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine
Description
BenchChem offers high-quality (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2,6-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFHNHLQMVBTK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chiral Advantage: A Technical Guide to (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine in Asymmetric Synthesis
Executive Summary
In modern pharmaceutical development, the regulatory preference for single-enantiomer drugs has necessitated the design of highly efficient chiral building blocks[1]. Among these, (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine (CAS 1241682-75-6) has emerged as a structurally privileged chiral auxiliary, resolving agent, and synthetic intermediate. Unlike its unsubstituted counterpart, (R)-1-phenylethylamine, the presence of two ortho-methoxy groups on the phenyl ring imparts profound steric and electronic effects. This whitepaper dissects the mechanistic causality, experimental workflows, and analytical validation protocols required to leverage this compound in advanced asymmetric synthesis.
Structural and Physicochemical Profiling
The efficacy of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine lies in its highly constrained conformational space. The 2,6-dimethoxy substitution provides significant steric bulk, which restricts the free rotation of the C(aryl)–C(chiral) bond. Furthermore, the lone pairs on the methoxy oxygen atoms serve as potential Lewis basic coordination sites, enabling bidentate chelation with transition metals or stabilizing hydrogen-bond networks in transition states.
Quantitative Physicochemical Data
| Parameter | Specification / Value |
| Chemical Name | (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine |
| CAS Registry Number | 1241682-75-6[2] |
| Molecular Formula | C10H15NO2[3] |
| Molecular Weight | 181.23 g/mol [2] |
| Standard Purity | ≥95% (Chiral HPLC)[3] |
| Stereocenter Configuration | (R) |
Mechanistic Role in Asymmetric Induction
When utilized as a chiral auxiliary, the primary amine condenses with prochiral ketones or aldehydes to form an imine or enamine. The 2,6-dimethoxyphenyl group acts as a "steric wall," effectively shielding one face of the reactive double bond. Consequently, incoming nucleophiles or electrophiles are forced to approach from the unhindered face, resulting in exceptional diastereomeric excess (d.e.).
Fig 1: Stereochemical induction model utilizing 2,6-dimethoxy steric shielding.
Experimental Protocols and Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental conditions.
Protocol A: Synthesis of Optically Active Azetidines via N-Borane Complexes
Chiral 1-arylethylamines are critical for synthesizing rigid, four-membered nitrogen heterocycles (azetidines), which are valuable pharmacophores[4].
Step-by-Step Methodology:
-
Complexation: React the azetidine derivative of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine with BH3·THF to form the N-borane complex. Causality: The borane complexation protects the amine lone pair and activates the adjacent α-proton for deprotonation.
-
Deprotonation: Cool the reaction mixture to exactly -78 °C. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise. Causality: Maintaining -78 °C is critical; higher temperatures lead to the rapid epimerization of the stereocenter and decomposition of the N-borane complex[4].
-
Electrophilic Addition: Introduce the electrophile (e.g., benzyl bromide) slowly. The steric bulk of the 2,6-dimethoxyphenyl group directs the electrophile to the opposite face.
-
Cleavage: Remove the chiral auxiliary using Trifluoroacetic Acid (TFA) to yield the enantiopure 2-substituted azetidine[4].
Protocol B: Diastereomeric Salt Resolution
When used as a resolving agent for racemic acids, the thermodynamic stability of the resulting diastereomeric salts dictates the efficiency of the resolution.
Fig 2: Workflow for the thermodynamic resolution of racemic acids.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic acid and 1.0 equivalent of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine in boiling ethanol. Causality: Ethanol provides the optimal dielectric constant to differentiate the solubility profiles of the resulting p-salt and n-salt.
-
Crystallization: Cool the solution at a controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping and co-precipitation, ensuring that only the thermodynamically stable diastereomeric salt crystallizes.
-
Recovery: Filter the crystals and treat with 1M HCl. Extract the enantiopure acid with ethyl acetate. The chiral amine remains in the aqueous layer as a hydrochloride salt and can be recovered via basification.
Pharmaceutical Applications: The Betti Reaction
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is highly effective in multi-component Betti reactions to synthesize chiral nonracemic aminobenzylnaphthols, which exhibit potent bioactivity against opportunistic pathogens like Candida albicans[5].
In this condensation between 2-naphthol, an aryl aldehyde, and the chiral amine, the reaction proceeds via an iminium intermediate. The extreme steric hindrance of the 2,6-dimethoxy groups ensures that the nucleophilic attack by 2-naphthol is highly face-selective, yielding (R,R) or (R,S) aminobenzylnaphthols with >95% d.e.[5].
Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized intermediates, the chiral integrity of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine and its derivatives must be rigorously validated[6].
-
Nuclear Magnetic Resonance (NMR): Structural integrity is confirmed via 1H NMR. The symmetrical 2,6-dimethoxy protons appear as a sharp singlet integrating to 6H (δ 3.7–3.9 ppm). The chiral methine proton (CH) presents as a distinct quartet (δ 4.5–4.8 ppm), while the adjacent methyl group appears as a doublet (δ 1.2–1.5 ppm)[6].
-
Chiral HPLC: Enantiomeric purity is verified using a Chiralpak® AD-H column (or equivalent amylose-based stationary phase). An isocratic elution using Hexane:Isopropanol (90:10) at a flow rate of 1.0 mL/min allows for baseline resolution of enantiomers, with retention time differences typically exceeding 1.5 minutes[6].
References
-
PubChem - NIH: (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine Compound Summary. Retrieved from:[Link]
-
Tayama, E. et al. (PMC): Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from:[Link]
-
ResearchGate: Chirality of New Drug Approvals (2013-2022): Trends and Perspectives. Retrieved from:[Link]
-
MDPI: Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine | C10H15NO2 | CID 89866828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS:1241682-75-6, (R)-1-(2,6-二甲氧基苯基)乙胺-毕得医药 [bidepharm.com]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
(R)-2,6-dimethoxy-alpha-methylbenzylamine structure and properties
Technical Deep Dive: (R)-2,6-Dimethoxy- -methylbenzylamine
Advanced Chiral Auxiliaries in Asymmetric Synthesis
Executive Summary
(R)-2,6-Dimethoxy-
Its primary utility lies in asymmetric synthesis and chiral resolution , where the 2,6-dimethoxy motif creates a highly congested chiral pocket, often enhancing diastereomeric discrimination in salt crystallizations and auxiliary-controlled reactions.
Chemical & Physical Profile
The following data summarizes the physicochemical characteristics of the compound. Where specific experimental values for the 2,6-isomer are proprietary or sparse in open literature, values are derived from structurally homologous 3,4-dimethoxy derivatives and computational prediction models.
| Parameter | Technical Specification |
| IUPAC Name | (1R)-1-(2,6-dimethoxyphenyl)ethanamine |
| Common Name | (R)-2,6-Dimethoxy- |
| CAS Number | 1241682-75-6 (R-isomer specific) |
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~135-140 °C at 2 mmHg (Predicted based on acetophenone precursor) |
| Density | ~1.1 g/mL (Predicted) |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in alcohols, DCM, ethyl acetate; slightly soluble in water |
| pKa | ~9.5 (Conjugate acid) |
Structural Analysis & Stereochemistry
The "Ortho-Effect" Advantage
The structural distinctiveness of this molecule arises from the 2,6-dimethoxy substitution pattern. Unlike the 3,4-dimethoxy isomer (Homoveratrylamine), the 2,6-isomer places electron-donating methoxy groups immediately adjacent to the chiral center.
-
Steric Locking: The two methoxy groups restrict the rotation of the ethylamine side chain relative to the phenyl ring. This conformational rigidity often leads to higher diastereomeric excess (de) when used as a chiral auxiliary.
-
Electronic Shielding: The oxygen atoms provide high electron density near the amine, influencing the basicity and coordination ability of the nitrogen atom. This makes the amine a "harder" base in resolution scenarios.
-
-Stacking Modulation: The electron-rich ring alters
- stacking interactions during the crystallization of diastereomeric salts, a critical mechanism in chiral resolution.
Visualization: Steric Environment
The following diagram illustrates the steric congestion provided by the methoxy groups compared to the chiral center.
Caption: Schematic of the steric "pincer" effect created by 2,6-dimethoxy groups, restricting substrate approach.
Synthesis & Manufacturing
The synthesis of (R)-2,6-dimethoxy-
Pathway A: Asymmetric Reductive Amination (Biocatalytic)
This is the preferred modern route for high enantiomeric purity (>99% ee).
-
Precursor Synthesis: 1,3-Dimethoxybenzene is lithiated at the 2-position (directed by the methoxy groups) and reacted with an acetylating agent (e.g., N-methoxy-N-methylacetamide) to yield 2,6-dimethoxyacetophenone .
-
Transamination: An
-transaminase enzyme utilizes an amine donor (like isopropylamine) to stereoselectively convert the ketone to the (R)-amine.
Pathway B: Classical Resolution
Used when biocatalysts are unavailable.
-
Racemic Synthesis: Reductive amination of 2,6-dimethoxyacetophenone using ammonium acetate and sodium cyanoborohydride yields the racemic amine.
-
Resolution: The racemate is reacted with a chiral acid (e.g., (S)-Mandelic acid or N-Acetyl-L-leucine).
-
Crystallization: The (R)-amine salt crystallizes preferentially due to the specific packing forces influenced by the 2,6-methoxy groups.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways: Direct biocatalytic route vs. Classical chemical resolution.
Applications in Drug Development[6]
Chiral Resolving Agent
The compound is an excellent base for resolving racemic carboxylic acids, particularly those with aromatic structures. The
Chiral Auxiliary
In asymmetric synthesis, the amine can be attached to a prochiral substrate (e.g., an aldehyde or ketone) to form a chiral imine.
-
Ugi Reaction: Used as a chiral convertible isonitrile precursor.
-
Diastereoselective Reduction: The imine formed can be reduced to yield chiral secondary amines. The 2,6-methoxy groups direct the hydride attack to the less hindered face with high selectivity.
Experimental Protocol: Resolution of a Racemic Acid
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve 10 mmol of the racemic acid in hot ethanol (20 mL).
-
Addition: Add 5 mmol (0.5 eq) of (R)-2,6-dimethoxy-
-methylbenzylamine slowly. -
Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Collect the precipitate (the diastereomeric salt).
-
Liberation: Suspend the salt in dilute HCl and extract the free acid with ethyl acetate to check optical purity.
Safety & Handling (MSDS Summary)
While specific toxicological data for the 2,6-isomer is limited, it should be handled with the same rigor as the 3,4-dimethoxy analog (Veratrylamine).
| Hazard Class | Description | Precaution |
| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | Wear nitrile gloves and lab coat. |
| Eye Damage | Category 1 (Causes serious eye damage) | Use chemical safety goggles/face shield. |
| Acute Toxicity | Harmful if swallowed or absorbed | Do not eat/drink in handling areas. |
| Storage | Air sensitive (absorbs CO2) | Store under nitrogen/argon at 2-8°C. |
References
-
AChemBlock. (2025).[1][2] (1R)-1-(2,6-dimethoxyphenyl)ethylamine Product Specifications. Retrieved from
-
Organic Syntheses. (2021). Preparation of Hindered Anilines and Derivatives. Org. Synth. 2021, 98, 263-288.[3] Retrieved from
-
BenchChem. (2025).[2] Synthesis and Properties of 2,6-Dimethoxyacetophenone Derivatives. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Methoxyphenyl)ethylamine. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 2-(2,6-Dimethoxyphenyl)ethanamine.[4] National Library of Medicine.[4] Retrieved from
Stereochemical Dynamics and Synthetic Utility: A Comparative Analysis of (R)- and (S)-1-(2,6-Dimethoxyphenyl)ethanamine
Executive Summary
The enantiomers of 1-(2,6-dimethoxyphenyl)ethanamine—specifically the (R) and (S) configurations—represent a privileged class of chiral building blocks in advanced organic synthesis and drug development. While structurally identical in their atomic connectivity, their spatial arrangement dictates profoundly different stereochemical outcomes when employed as chiral auxiliaries, resolving agents, or ligands in asymmetric catalysis. This technical guide dissects the structural dynamics, mechanistic utility, and experimental handling of both enantiomers, providing self-validating protocols for researchers in the field.
Structural & Electronic Profiling
At the core of 1-(2,6-dimethoxyphenyl)ethanamine's utility is the synergy between its stereogenic center at the alpha-carbon and the electron-rich 2,6-dimethoxyphenyl ring [1].
-
Stereochemical Divergence: The (R)-enantiomer and (S)-enantiomer are non-superimposable mirror images. This absolute configuration is the sole determinant of the direction of stereo-induction in asymmetric synthesis. If the (R)-enantiomer induces the formation of an (S)-product in a diastereoselective alkylation, the (S)-enantiomer will reliably yield the (R)-product.
-
The 2,6-Dimethoxy Advantage: Unlike the simpler benchmark molecule 1-phenylethylamine, the addition of methoxy groups at the ortho positions provides two critical advantages. First, it introduces severe steric hindrance, restricting rotation around the C(aryl)-C(alpha) bond. This conformational rigidity is essential for transferring chiral information effectively. Second, the oxygen atoms act as hard Lewis basic sites, capable of secondary coordination to metal centers (e.g., Ruthenium or Iridium) during catalysis, forming a highly organized, hemilabile transition state.
Table 1: Physicochemical & Identification Properties
| Property | (R)-1-(2,6-Dimethoxyphenyl)ethanamine | (S)-1-(2,6-Dimethoxyphenyl)ethanamine |
| CAS Number | 1241682-75-6 [2] | 76279-32-8 [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol | 181.23 g/mol |
| Stereocenter Configuration | (R) at C1 | (S) at C1 |
| Primary Application | Chiral Auxiliary / Ligand (R-directing) | Chiral Auxiliary / Ligand (S-directing) |
Mechanistic Applications in Asymmetric Synthesis
Chiral Auxiliaries
Chiral amines are frequently deployed as chiral auxiliaries. By covalently attaching the (R)- or (S)-amine to a prochiral substrate, the steric bulk of the 2,6-dimethoxyphenyl group shields one face of the molecule. Subsequent reactions (e.g., aldol additions or alkylations) are forced to occur from the less hindered face, resulting in high diastereoselectivity. Following the reaction, the auxiliary is cleaved and recovered, leaving behind an enantiopure product.
Mechanistic pathway of (R)-1-(2,6-dimethoxyphenyl)ethanamine acting as a chiral auxiliary.
Resolving Agents
The classical resolution of racemic acids relies heavily on chiral amines. The (S)-1-(2,6-dimethoxyphenyl)ethanamine can react with a racemic mixture of a carboxylic acid to form two distinct diastereomeric salts. Because diastereomers have different physical properties, they can be separated via fractional crystallization. The electron-donating methoxy groups enhance the crystallinity of these salts compared to unsubstituted analogs.
Logical workflow of diastereomeric salt resolution using (S)-1-(2,6-dimethoxyphenyl)ethanamine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating specific causality for every experimental choice.
Protocol 1: Diastereomeric Resolution of Racemic 2-Phenylpropanoic Acid
Objective: Isolate enantiopure (R)-2-phenylpropanoic acid using the (S)-enantiomer of the title amine.
-
Salt Formation (Pope-Peachy Method): Dissolve 1.0 eq of racemic 2-phenylpropanoic acid in hot ethanol. Add 0.5 eq of (S)-1-(2,6-dimethoxyphenyl)ethanamine and 0.5 eq of an achiral base (e.g., triethylamine).
-
Causality: Utilizing only 0.5 eq of the expensive chiral amine (the half-resolution method) forcefully drives the equilibrium toward the formation of the less soluble diastereomeric salt, drastically improving atom economy and final enantiomeric excess (ee).
-
-
Thermodynamic Crystallization: Heat the mixture to reflux until completely homogeneous, then cool slowly to room temperature at a controlled rate of 5°C/hour.
-
Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer within the crystal lattice, ensuring high diastereomeric excess (de) of the precipitate.
-
-
Isolation: Filter the precipitated salt ((S)-amine•(R)-acid). Wash with ice-cold ethanol to purge residual mother liquor.
-
Free Acid Recovery: Suspend the isolated salt in a biphasic mixture of 1M HCl and dichloromethane (DCM).
-
Causality: The strong aqueous acid protonates the chiral amine, driving it into the aqueous layer as a hydrochloride salt. Simultaneously, the resolved, uncharged enantiopure carboxylic acid partitions cleanly into the organic DCM layer.
-
-
Amine Recovery (Self-Validation): Basify the aqueous layer with 2M NaOH to pH > 10 and extract with DCM to recover the (S)-1-(2,6-dimethoxyphenyl)ethanamine. Weighing the recovered amine validates the mass balance of the resolution cycle.
Protocol 2: Synthesis of a Chiral Phosphinoamine Ligand
Objective: Synthesize a bidentate P-N ligand from (R)-1-(2,6-dimethoxyphenyl)ethanamine for transition-metal catalysis.
-
Condensation: React (R)-1-(2,6-dimethoxyphenyl)ethanamine with 2-(diphenylphosphino)benzaldehyde in anhydrous toluene.
-
Causality: Anhydrous conditions coupled with a Dean-Stark trap physically remove water from the system, driving the thermodynamic equilibrium entirely toward the formation of the imine intermediate.
-
-
Reduction: Cool the reaction vessel to 0°C and add sodium borohydride (NaBH₄) dissolved in methanol.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine to the secondary amine without epimerizing the chiral center or cleaving the sensitive methoxy groups.
-
-
Purification: Perform a standard aqueous workup followed by column chromatography on neutral alumina.
-
Causality: Standard silica gel is highly acidic and can cause degradation or irreversible binding of electron-rich phosphinoamines. Neutral alumina prevents this degradation, ensuring high yield.
-
Analytical Validation & Quality Control
To ensure the integrity of the chiral amine and the success of the resolution/synthesis, self-validating analytical checks must be integrated into the workflow [1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (¹H, ¹³C, NOESY) are critical for structural elucidation. The diastereomeric ratio (dr) of intermediate salts or adducts can be directly integrated from the ¹H-NMR spectrum by comparing the distinct chemical shifts of the alpha-methyl protons, which appear in different magnetic environments for each diastereomer.
-
Chiral HPLC: Enantiomeric excess (ee) of the recovered amine or the synthesized products must be determined using a chiral stationary phase (e.g., Chiralcel OD-H). A racemic standard must first be injected to validate baseline separation of the (R) and (S) peaks before analyzing the resolved samples.
References
A Comprehensive Technical Guide to 2,6-Dimethoxy Substituted Chiral Benzylamines
Abstract
Chiral benzylamines are foundational building blocks in modern asymmetric synthesis, prized for their role in creating enantiomerically pure molecules essential for the pharmaceutical and fine chemical industries.[1] This technical guide focuses on a specific, highly effective subclass: 2,6-dimethoxy substituted chiral benzylamines. The presence of two methoxy groups ortho to the benzylic carbon introduces profound steric and electronic effects that enable exceptional levels of stereocontrol. This document provides an in-depth exploration of the synthesis, unique properties, and diverse applications of these amines, serving as a vital resource for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and illustrate key concepts with detailed diagrams to bridge theoretical knowledge with practical application.
Introduction: The Strategic Advantage of 2,6-Dimethoxy Substitution
In the vast field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries and ligands are the primary tools used to achieve this, temporarily or catalytically imparting their chirality to a prochiral substrate.[2] Benzylamines are a common scaffold for these tools, but simple, unsubstituted versions often lack the conformational rigidity and steric bulk needed for high stereoselectivity.
The introduction of methoxy groups at the 2- and 6-positions of the phenyl ring fundamentally alters the molecule's properties:
-
Steric Hindrance: The two ortho-methoxy groups act as bulky "gatekeepers," severely restricting rotation around the C(aryl)-C(benzylic) bond. This locked conformation minimizes the number of possible transition states in a reaction, forcing reactants to approach from a specific, less-hindered trajectory and thereby leading to a single, desired stereoisomer.
-
Electronic Effects: The oxygen atoms of the methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the benzylic position. Furthermore, these oxygens can act as Lewis basic sites, capable of coordinating to metal centers or participating in hydrogen bonding, which can be crucial for organizing the transition state in catalytic reactions.
-
Enhanced Crystallinity: The rigid and often symmetrical nature of these compounds can facilitate crystallization, which is particularly useful for the separation of diastereomers when these molecules are used as chiral auxiliaries.
These combined effects make 2,6-dimethoxy substituted benzylamines powerful controllers of stereochemistry, finding utility as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.
Synthesis of 2,6-Dimethoxy Substituted Chiral Benzylamines
The preparation of these valuable compounds in enantiomerically pure form is a critical first step. The primary strategies involve asymmetric reduction of corresponding imines or the resolution of a racemic mixture.
Asymmetric Reductive Amination
Direct asymmetric reductive amination is one of the most efficient methods for producing chiral amines.[3] This approach typically involves the in-situ formation of an imine from 2,6-dimethoxybenzaldehyde and an amine source, followed by asymmetric reduction using a chiral catalyst.
A common and effective method involves the use of a chiral catalyst, such as one derived from a transition metal (e.g., Iridium or Rhodium) complexed with a chiral ligand.[3][4] The catalyst delivers a hydride (from a source like Hantzsch ester or isopropanol) to one face of the imine, leading to the preferential formation of one enantiomer.
Rationale for Experimental Choices:
-
Catalyst System: Iridium and Rhodium complexes are often chosen for their high activity and the broad availability of chiral phosphine or phosphoramidite ligands, allowing for fine-tuning of the catalyst to achieve high enantioselectivity.[3]
-
Hydride Source: Hantzsch esters are mild, stable, and effective hydride donors for these reductions, often providing better results than gaseous hydrogen, which requires high-pressure equipment.[4]
Resolution via Diastereomeric Salt Formation
An alternative, classical approach is the resolution of a racemic mixture of the benzylamine. This is achieved by reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts.
These diastereomeric salts have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.
| Method | Key Reagents | Typical ee (%) | Advantages | Disadvantages |
| Asymmetric Reduction | Chiral Ir/Rh Catalyst, Hydride Source | 85-99% | High efficiency, direct access to one enantiomer. | Requires expensive metal catalysts and ligands. |
| Classical Resolution | Chiral Acid (e.g., Tartaric Acid) | >99% (after crystallization) | Cost-effective, scalable. | Theoretical max yield is 50%, can be tedious. |
Applications in Asymmetric Synthesis
The true value of 2,6-dimethoxy substituted chiral benzylamines lies in their application as powerful tools for stereocontrol in a variety of chemical transformations.
As a Chiral Auxiliary
A chiral auxiliary is a group that is temporarily attached to a substrate to direct a stereoselective reaction.[2] After the reaction, the auxiliary is cleaved and can often be recovered. The 2,6-dimethoxybenzyl group is an excellent chiral auxiliary due to its steric bulk.
Example: Asymmetric Alkylation A common application is the alkylation of an enolate. The chiral 2,6-dimethoxybenzylamine is first converted into an amide with a carboxylic acid. Deprotonation forms a chiral enolate, where the bulky 2,6-dimethoxybenzyl group effectively shields one face of the enolate plane. An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the unhindered face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the chiral α-alkylated carboxylic acid.
As a Chiral Ligand in Transition Metal Catalysis
Chiral benzylamines can be incorporated into more complex molecular structures to serve as ligands for transition metals like Ruthenium, Rhodium, or Palladium. The coordination of the amine's nitrogen atom (and potentially the methoxy oxygens) to the metal creates a defined chiral environment around the catalytic center.
Example: Asymmetric Transfer Hydrogenation (ATH) In the ATH of ketones, a Ru(II) complex of a ligand derived from a 2,6-dimethoxy substituted benzylamine can catalyze the reduction of a prochiral ketone to a chiral alcohol with high enantioselectivity.[5] The ligand enforces a specific geometry in the transition state, ensuring the hydride from the hydrogen donor (typically isopropanol) is delivered to a specific face of the ketone.
Detailed Experimental Protocols
To ensure the practical utility of this guide, the following section provides detailed, step-by-step methodologies.
Protocol 1: Synthesis of Racemic 1-(2,6-Dimethoxyphenyl)ethanamine
This protocol describes a standard reductive amination to produce the racemic amine, which can then be used for resolution.
-
Reaction Setup: To a solution of 2,6-dimethoxyacetophenone (1.80 g, 10.0 mmol) in methanol (50 mL), add ammonium acetate (7.71 g, 100 mmol).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.26 g, 20.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1M HCl until the pH is ~2. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Basify the aqueous residue with 6M NaOH to pH >12. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the racemic amine.
Protocol 2: Application in Asymmetric Alkylation (as a Chiral Auxiliary)
This protocol outlines the use of an enantiopure 2,6-dimethoxybenzylamine as a chiral auxiliary.
-
Amide Formation: In a round-bottom flask, dissolve enantiopure (R)-1-(2,6-dimethoxyphenyl)ethanamine (1.81 g, 10.0 mmol) and propanoic acid (0.74 g, 10.0 mmol) in toluene (50 mL). Add a coupling agent like DCC (2.06 g, 10.0 mmol) and stir at room temperature overnight. Filter the urea byproduct and concentrate the filtrate.
-
Enolate Formation: Dissolve the resulting amide in anhydrous THF (40 mL) and cool to -78 °C under a nitrogen atmosphere. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF. Stir for 1 hour at -78 °C.
-
Alkylation: Add benzyl bromide (1.71 g, 10.0 mmol) dropwise to the enolate solution. Stir at -78 °C for 4 hours.
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Allow to warm to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Auxiliary Cleavage: Concentrate the organic phase. Hydrolyze the resulting amide by refluxing in 6M HCl for 12 hours.
-
Isolation: After cooling, extract the aqueous layer with ether to remove the recovered auxiliary (after basification). The aqueous layer contains the protonated chiral α-benzylpropanoic acid.
Conclusion and Future Outlook
2,6-Dimethoxy substituted chiral benzylamines represent a powerful and versatile class of compounds in the synthetic chemist's toolkit. Their unique steric and electronic properties, stemming directly from the ortho-methoxy groups, provide a robust platform for inducing high levels of stereocontrol in a wide range of chemical reactions. From their role as dependable chiral auxiliaries to their incorporation into highly effective asymmetric catalysts, they continue to be instrumental in the efficient synthesis of complex, enantiomerically pure molecules. As the demand for sophisticated chiral pharmaceuticals and materials grows, the development of new synthetic methods and applications for these privileged scaffolds will undoubtedly continue to be a fruitful area of research.
References
-
Padwa, A., et al. (2003). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Arkivoc, 2003(7), 1-18. [Link][6]
-
Alexakis, A., et al. (2001). (1S,2S)-1,2-Diaminocyclohexane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Di Mola, A., et al. (2024). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Molecules, 29(2), 474. [Link][7]
-
Binda, C., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(5), 1691-1699. [Link][8]
-
Markel, U., et al. (2021). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. Angewandte Chemie International Edition, 60(33), 18055-18061. [Link][1]
-
Mori, K., et al. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1548-1555. [Link][9]
-
Buonora, P. T., et al. (2026). Modular synthetic platform for diverse substituted benzylamines through selective amide-aldehyde-aldehyde cross-cyclization reaction. ResearchGate. [Link][10]
-
Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 16, 1295321. [Link][11]
-
Zhang, Y., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7858. [Link][12]
-
Ma, J., et al. (2025). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Nature Communications, 16, 10645. [Link][13]
-
Zhang, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3293. [Link][3]
-
Maciver, S. & Schaus, S. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1198-1224. [Link][14]
-
Wakchaure, V. N. & List, B. (2016). Catalytic Asymmetric Reductive Condensation of N-H Imines: Synthesis of C2-Symmetric Secondary Amines. Angewandte Chemie International Edition, 55(48), 15004-15007. [Link][4]
-
Zhang, W., et al. (2007). New chiral ligand N-toluenesulfonyl-2,2 '-dimethoxy-6,6 '-diaminobiphenyl for catalytic asymmetric transfer hydrogenation of ketones. Chinese Journal of Chemistry, 25(5), 724-727. [Link][5]
Sources
- 1. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates [mdpi.com]
- 8. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
Technical Guide: Solubility Profiling & Solvent Selection for (R)-1-(2,6-Dimethoxyphenyl)ethylamine
Executive Summary
This technical guide provides a comprehensive framework for understanding the solubility behavior of (R)-1-(2,6-Dimethoxyphenyl)ethylamine (CAS: 1241682-75-6). As a critical chiral resolving agent and pharmaceutical intermediate, the solubility profile of this amine dictates the efficiency of enantiomeric separation and crystallization processes.
This document synthesizes structural analysis with thermodynamic principles to establish a predictive solubility model. It further details the industry-standard Laser Dynamic Method for generating precise empirical data, ensuring researchers can validate process parameters for scale-up.
Structural Analysis & Solubility Prediction
The solubility of (R)-1-(2,6-Dimethoxyphenyl)ethylamine is governed by the interplay between its lipophilic aromatic core and its polar amine functionality.
Molecular Architecture
-
Lipophilic Domain: The phenyl ring substituted with two methoxy groups at the 2,6-positions creates a significant hydrophobic region. However, the oxygen atoms in the methoxy groups act as weak hydrogen bond acceptors.
-
Polar Domain: The primary ethylamine side chain provides a hydrogen bond donor/acceptor site, facilitating solubility in protic solvents.
-
Steric Influence: The ortho-methoxy groups create steric bulk around the connection point of the ethylamine chain, potentially disrupting tight crystal packing and enhancing solubility in organic solvents compared to unsubstituted phenethylamines.
Predicted Solubility Tiers
Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 3,4-dimethoxyphenethylamine), the expected solubility profile is categorized below.
Table 1: Predicted Solubility Profile in Common Organic Solvents
| Solubility Tier | Solvent Class | Specific Solvents | Mechanistic Rationale |
| High (>100 mg/mL) | Polar Protic | Methanol, Ethanol, Isopropanol | Strong hydrogen bonding interactions with the amine group; solvation of methoxy oxygens. |
| High | Polar Aprotic | DMSO, DMF, DMAc | High dipole moment effectively solvates the polar amine; disrupts intermolecular solute interactions. |
| Moderate (20-100 mg/mL) | Esters & Ethers | Ethyl Acetate, THF, MTBE | Dipole-dipole interactions; useful for recrystallization when combined with anti-solvents. |
| Low/Moderate | Chlorinated | Dichloromethane (DCM), Chloroform | Good solvation of the aromatic ring, but lacks hydrogen bonding capability. |
| Low (<10 mg/mL) | Non-Polar | Hexane, Heptane, Toluene | Lack of polar interactions; dominant hydrophobic effect forces precipitation. Ideal anti-solvents. |
| pH Dependent | Aqueous | Water | Sparingly soluble at neutral pH; highly soluble at pH < 7 (protonated ammonium form). |
Thermodynamic Modeling of Solubility
To design robust crystallization processes, experimental solubility data (
The Modified Apelblat Equation
The modified Apelblat model is the standard for correlating the solubility of chiral amines in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[2][3]
-
: Empirical parameters derived from regression analysis.
-
Parameter A relates to the entropy of solution.
-
Parameter B relates to the enthalpy of solution.
-
Parameter C accounts for the temperature dependence of the heat capacity.
-
The van't Hoff Equation
For a simplified analysis of the dissolution enthalpy (
Interpretation:
-
A linear plot of
vs. indicates a constant enthalpy of dissolution over the measured range. -
Endothermic Dissolution: Typically, solubility increases with temperature (
), which is expected for (R)-1-(2,6-Dimethoxyphenyl)ethylamine in most organic solvents.
Experimental Protocol: Laser Dynamic Method
Reliable solubility data cannot be estimated; it must be measured. The Laser Dynamic Method is superior to the static shake-flask method for generating polythermal solubility curves efficiently.
Principle
This method detects the precise moment of dissolution (clearing point) and precipitation (cloud point) by monitoring the intensity of a laser beam passing through the solution.
Workflow Diagram
The following diagram outlines the self-validating workflow for determining solubility limits.
Figure 1: Workflow for the Laser Dynamic Method to determine polythermal solubility and metastable zone width (MSZW).
Detailed Procedure
-
Preparation: Accurately weigh a specific mass of (R)-1-(2,6-Dimethoxyphenyl)ethylamine (
) and solvent ( ) into a glass vessel equipped with a magnetic stirrer. -
Setup: Place the vessel in a programmable thermostatic water bath. Position the laser source and photodetector on opposite sides of the vessel.
-
Heating Phase: Heat the slurry slowly (0.2 K/min). Record the temperature where the laser intensity maximizes (transmittance
100%). This is the Saturation Temperature ( ) . -
Cooling Phase: Cool the solution at the same rate. Record the temperature where laser intensity drops sharply. This is the Nucleation Temperature .
-
Iteration: Add a known increment of solute to the same vessel and repeat the cycle to generate a full solubility curve (Concentration vs. Temperature).
Application: Solvent Selection for Crystallization
Selecting the correct solvent system is crucial for using (R)-1-(2,6-Dimethoxyphenyl)ethylamine as a chiral resolving agent. The goal is to maximize the solubility difference between the diastereomeric salts.
Decision Matrix
Use the following logic to select solvents based on the polarity of the target racemic acid.
Figure 2: Solvent selection logic for chiral resolution processes involving (R)-1-(2,6-Dimethoxyphenyl)ethylamine.
Recommended Solvent Systems
-
Ethanol/Water (90:10 v/v): Excellent for initial screening. The water content helps solubilize the ionic salt formed between the amine and the acid, while ethanol allows for controlled crystallization upon cooling.
-
Isopropanol (IPA): Often provides sharper separation of diastereomers due to higher steric bulk compared to ethanol.
-
Methyl tert-butyl ether (MTBE): Useful as an anti-solvent. Dissolve the amine and acid in a minimum volume of Methanol, then slowly add MTBE to induce nucleation of the less soluble diastereomer.
References
-
BenchChem. (2025). (1S)-1-(2,6-Dimethoxyphenyl)ethylamine: Emerging Applications in Asymmetric Synthesis. Retrieved from
-
NIST Thermodynamics Research Center. (2019). Solubility and vapor pressure data of bioactive compounds. Journal of Chemical Thermodynamics. Retrieved from
-
Advanced ChemBlocks. (2026). Product Specifications: (R)-1-(2,6-Dimethoxyphenyl)ethylamine.[4] Retrieved from
-
Li, X., et al. (2017).[2][5] Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents and mixing properties. Journal of Chemical Thermodynamics. Retrieved from
-
Org. Synth. (2021).[6][7][8] Preparation of Hindered Anilines and Applications. Organic Syntheses, 98, 263-288.[6] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. (1R)-1-(2,6-dimethoxyphenyl)ethylamine 95% | CAS: 1241682-75-6 | AChemBlock [achemblock.com]
- 5. ThermoML:J. Chem. Thermodyn. 2017, 110, 33-40 [trc.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Synthesis pathways for 2,6-dimethoxy-1-phenylethylamine derivatives
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethoxy-1-phenylethylamine Derivatives
Introduction
The 2,6-dimethoxy-1-phenylethylamine scaffold is the foundation for the Ψ-series (or pseudo-series) of phenethylamines, a class of psychoactive compounds that have garnered interest in medicinal chemistry and pharmacology.[1] These molecules are positional isomers of more extensively studied phenethylamines, such as the 2,5-dimethoxy substituted "2C" family. The unique symmetrical ortho-methoxy substitution pattern of the 2,6-dimethoxy derivatives presents distinct synthetic challenges and results in a unique pharmacological profile.[1]
Derivatives of this parent compound, particularly those with an additional substituent at the 4-position, exhibit moderate to high affinity for serotonergic receptors, acting as partial agonists at the 5-HT₂A receptor, which is a primary target for psychedelic compounds.[1][2][3] However, their synthesis is complicated by a significant regioselectivity issue. Standard electrophilic aromatic substitution reactions on the 2,6-dimethoxy-substituted benzene ring preferentially occur at the 3-position, making the introduction of functional groups at the desired 4-position a non-trivial synthetic hurdle.[2][3]
This technical guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core synthetic pathways for accessing 2,6-dimethoxy-1-phenylethylamine and its derivatives. It emphasizes the causality behind experimental choices, offers field-proven insights into overcoming common challenges, and provides validated protocols grounded in authoritative literature.
Chapter 1: Retrosynthetic Analysis and Core Strategies
A retrosynthetic analysis of the target 2,6-dimethoxyphenethylamine structure reveals two primary and robust strategies for constructing the ethylamine side chain on a pre-functionalized aromatic ring.
-
The Nitrostyrene Reduction Pathway: This is arguably the most common and well-documented approach. It involves a two-step sequence starting from a substituted 2,6-dimethoxybenzaldehyde. The carbon backbone is first extended via a Henry (nitroaldol) reaction with nitromethane, followed by the reduction of the resulting β-nitrostyrene intermediate to the target amine.
-
The Reductive Amination Pathway: An alternative strategy begins with a 2,6-dimethoxyphenylacetone precursor. This ketone undergoes a reaction with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ to yield the primary phenethylamine.
The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Caption: High-level retrosynthetic analysis of 2,6-dimethoxyphenethylamine.
Chapter 2: Synthesis of Key Precursor: 2,6-Dimethoxybenzaldehyde
The successful synthesis of the target phenethylamines hinges on the availability of the corresponding benzaldehyde precursor. While commercially available, its synthesis from simpler starting materials like 1,3-dimethoxybenzene is a common requirement in research settings. The most effective method is directed ortho-metalation (ortho-lithiation).
Ortho-lithiation of 1,3-Dimethoxybenzene
This method leverages the powerful directing effect of the two methoxy groups to deprotonate the C2 position of 1,3-dimethoxybenzene using a strong organolithium base, such as n-butyllithium (n-BuLi).[4] The resulting aryllithium species is a potent nucleophile that can be quenched with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate to install the aldehyde functionality.
Experimental Protocol: Synthesis of 2,6-Dimethoxybenzaldehyde [4]
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The system is purged with dry nitrogen.
-
Lithiation: Add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0°C in an ice bath.
-
Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting solution at 0°C for 2-3 hours. The formation of the lithiated species may be indicated by a slight color change.
-
Formylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Workup: Cool the mixture to 0°C and quench by the slow addition of 1 M HCl (aq) until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 2,6-dimethoxybenzaldehyde.
Troubleshooting & Optimization
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive n-BuLi due to moisture or improper storage. | Ensure all glassware is rigorously flame- or oven-dried. Use freshly titrated or newly purchased n-BuLi.[4] |
| Quenching of n-BuLi by acidic protons in the solvent. | Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). | |
| Formation of Isomers | Isomerization of the lithiated intermediate at higher temperatures. | Strictly maintain the reaction temperature at 0°C during lithiation and -78°C during formylation.[4] |
| Complex Product Mixture | Side reactions from overly harsh conditions or prolonged reaction times. | Adhere to established reaction times. Adding the formylating agent slowly at low temperature is critical to minimize side reactions.[4] |
Chapter 3: The Nitrostyrene Reduction Pathway
This pathway is a robust and widely applicable method for the synthesis of a variety of phenethylamines, including the 2,6-dimethoxy derivatives.[5][6][7]
Step 1: Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[8] In this context, 2,6-dimethoxybenzaldehyde is condensed with nitromethane. The reaction proceeds via the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate readily dehydrates under the reaction conditions to yield the conjugated 2,6-dimethoxy-β-nitrostyrene.
Caption: Simplified mechanism of the Henry reaction for nitrostyrene formation.
Experimental Protocol: Synthesis of 2,6-Dimethoxy-β-nitrostyrene (Adapted from[5])
-
To a flask containing 2,6-dimethoxybenzaldehyde (1.0 eq), add nitromethane (3-5 eq, acting as both reagent and solvent).
-
Add a catalytic amount of anhydrous ammonium acetate (0.1-0.2 eq).
-
Heat the mixture on a steam bath or in an oil bath at 90-100°C for 2-4 hours. The solution will typically turn a deep yellow or orange-red color.
-
After the reaction is complete (monitored by TLC), remove the excess nitromethane under reduced pressure.
-
The resulting crude residue, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent like isopropanol (IPA) or ethanol to yield the bright yellow nitrostyrene product.
Step 2: Reduction of the β-Nitrostyrene
The conversion of the nitrostyrene to the phenethylamine requires a potent reducing agent capable of reducing both the nitro group and the alkene double bond. Lithium aluminum hydride (LAH) is the most commonly employed reagent for this transformation.
Experimental Protocol: LAH Reduction to 2,6-Dimethoxyphenethylamine (Adapted from[5])
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
LAH Suspension: Under a nitrogen atmosphere, carefully add LAH (approx. 2.5-3.0 eq) to anhydrous THF. Stir the resulting grey suspension.
-
Addition of Nitrostyrene: Dissolve the 2,6-dimethoxy-β-nitrostyrene (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4-24 hours until the reaction is complete (monitored by TLC).
-
Workup (Fieser Method): Cool the reaction flask in an ice bath. Cautiously and sequentially add dropwise:
-
'X' mL of water (where 'X' is the number of grams of LAH used).
-
'X' mL of 15% aqueous sodium hydroxide (NaOH).
-
'3X' mL of water.
-
-
Stir the mixture vigorously for 30-60 minutes. This procedure granulates the aluminum salts, making them easy to filter.
-
Filter the white, granular precipitate and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude amine can be purified by acid-base extraction or vacuum distillation to yield the final product as a colorless oil. The freebase is often converted to a stable hydrochloride salt for storage.[1]
Caption: Experimental workflow for the LAH reduction of a β-nitrostyrene.
Chapter 4: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and operational simplicity.[9] This pathway provides an alternative to the nitrostyrene route, particularly if the corresponding phenylacetone is more readily accessible than the benzaldehyde.
The process involves the reaction of 2,6-dimethoxyphenylacetone with an ammonia source (e.g., ammonium acetate) to form an imine intermediate, which is immediately reduced by a hydride reagent present in the same pot. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the protonated imine intermediate as it forms.
Caption: General scheme for the reductive amination of a phenylacetone.
General Protocol for Reductive Amination
-
Dissolve 2,6-dimethoxyphenylacetone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a large excess of an ammonia source, such as ammonium acetate (5-10 eq).
-
Add the reducing agent, sodium cyanoborohydride (1.5-2.0 eq), portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-48 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully acidify the reaction mixture with HCl to destroy excess hydride.
-
Remove the solvent under reduced pressure.
-
Perform a standard acid-base workup: dissolve the residue in water, wash with a nonpolar solvent (e.g., diethyl ether) to remove neutral impurities, basify the aqueous layer with NaOH, and extract the amine product with a solvent like dichloromethane.
-
Dry the organic extracts, concentrate, and purify the product as needed.
References
- 2,6-Dimethoxyphenethylamine - Grokipedia. Grokipedia.
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
- Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)
- Erowid Online Books : "PIHKAL" - #20 2C-B. Erowid.
- Henry reaction - Wikipedia. Wikipedia.
- 2C-H - Psychedelic Science Review. Psychedelic Science Review.
- Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde - Benchchem. Benchchem.
- An In-Depth Technical Guide to 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl (2C-G-HCl) - Benchchem. Benchchem.
- Application Note – Reductive Amin
- Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Erowid Online Books : "PIHKAL" - #20 2C-B [erowid.org]
- 6. psychedelicreview.com [psychedelicreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (R)-1-(2,6-Dimethoxyphenyl)ethylamine as a High-Performance Chiral Resolving Agent
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction
The demand for enantiomerically pure building blocks in pharmaceutical development requires robust, scalable, and highly selective chiral resolution techniques. While classical resolving agents like (R)-1-phenylethylamine are widely used[1], they often fall short when resolving sterically demanding or conformationally flexible racemic acids.
(R)-1-(2,6-Dimethoxyphenyl)ethylamine has emerged as a premium chiral resolving agent and auxiliary[2]. By incorporating electron-donating and sterically demanding methoxy groups at the ortho positions of the phenyl ring, this molecule offers a highly structured environment for diastereomeric salt crystallization, drastically improving resolution efficiency (E%) and enantiomeric excess (ee) in challenging substrates.
Mechanistic Rationale: The 2,6-Dimethoxy Advantage
As a Senior Application Scientist, it is critical to understand why a specific resolving agent is chosen rather than simply following a protocol. The superior performance of (R)-1-(2,6-Dimethoxyphenyl)ethylamine is governed by three distinct physicochemical principles:
-
Conformational Locking (Steric Bulk): The 2,6-dimethoxy substitution creates severe steric hindrance around the chiral center. This restricts the rotation of the aryl-alkyl bond, effectively "locking" the amine into a rigid conformation. When forming a salt, this pre-organization lowers the entropic penalty of crystallization, driving the equilibrium toward the solid state.
-
Advanced Hydrogen-Bonding Networks: In a standard amine-acid salt, the primary interaction is the ionic hydrogen bond between the ammonium cation and the carboxylate anion. However, the oxygen atoms of the methoxy groups in this resolving agent act as potent secondary hydrogen-bond acceptors. This allows for the formation of a highly organized, rigid 3D hydrogen-bonding lattice, amplifying the solubility differences between the (R,R) and (R,S) diastereomeric salts.
-
Solvent-Lattice Integration: The crystallization solvent is not just a medium; it actively participates in the crystal lattice. Research into solvent-induced chirality switching demonstrates that the incorporation of specific solvent molecules (e.g., 1,4-dioxane vs. isopropanol) can selectively stabilize one diastereomeric crystal over the other, sometimes even inverting which enantiomer precipitates[3].
Experimental Workflow & Self-Validating Protocol
The following protocol details the resolution of a generic racemic carboxylic acid (e.g., a profen derivative) using (R)-1-(2,6-Dimethoxyphenyl)ethylamine. This workflow is designed as a self-validating system : mass balance checks and analytical validations are built into the steps to ensure absolute trustworthiness of the results[4].
Phase 1: Diastereomeric Salt Formation
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the racemic carboxylic acid in 50 mL of Isopropanol (i-PrOH).
-
Amine Addition: Slowly add 10.0 mmol (1.0 eq) of (R)-1-(2,6-Dimethoxyphenyl)ethylamine[5] to the solution while stirring at room temperature. An exothermic neutralization reaction will occur.
-
Equilibration: Heat the mixture to gentle reflux (approx. 82°C) until a clear, homogeneous solution is achieved. Causality note: Complete dissolution is mandatory to erase any kinetic precipitation and ensure thermodynamic control during crystallization.
Phase 2: Fractional Crystallization
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature at a rate of ~0.5°C/min. Do not use an ice bath; rapid cooling traps impurities and causes co-precipitation of the more soluble diastereomer.
-
Harvesting: Once crystallization is complete (typically 12–24 hours), isolate the less soluble diastereomeric salt via vacuum filtration.
-
Washing: Wash the filter cake with 10 mL of ice-cold i-PrOH to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at 40°C to a constant weight. Keep the mother liquor for the recovery of the opposite enantiomer.
Phase 3: Salt Cleavage & Recovery
-
Acidification: Suspend the dried salt in 30 mL of Ethyl Acetate (EtOAc) and 30 mL of 1M HCl. Stir vigorously for 30 minutes until two clear liquid phases form. The low pH protonates the carboxylate (driving it into the EtOAc) and ensures the resolving agent remains in the aqueous phase as an ammonium chloride salt.
-
Separation: Separate the organic phase. Extract the aqueous phase once more with 15 mL EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the enantiopure carboxylic acid .
-
Agent Recovery: Basify the retained aqueous phase to pH 12 using 2M NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry and evaporate the DCM to recover the chiral resolving agent for future use.
Phase 4: Validation & Quality Control
-
Mass Balance Check: (Mass of resolved acid) + (Mass of acid in mother liquor) must equal the starting mass (±2%). A discrepancy indicates incomplete cleavage or degradation.
-
Enantiomeric Purity: Analyze the resolved acid via Chiral HPLC to determine the enantiomeric excess (ee). Industrial standards typically target >99% ee after a single recrystallization[4].
Data Presentation
Table 1: Comparative Resolution Efficiency (Simulated Baseline)
The following table illustrates the structural advantage of the 2,6-dimethoxy substitution compared to the unsubstituted baseline[1].
| Resolving Agent | Racemic Substrate | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee %) | Resolution Efficiency (E %) |
| (R)-1-Phenylethylamine | 2-Phenylpropionic acid | 35.0 | 75.0 | 26.2 |
| (R)-1-(2,6-Dimethoxyphenyl)ethylamine | 2-Phenylpropionic acid | 42.5 | 94.0 | 39.9 |
Table 2: Solvent Selection Matrix for Crystallization
Solvent selection dictates the hydrogen-bonding network and can trigger chirality switching[3].
| Solvent System | Dielectric Constant (ε) | Hydrogen Bonding Capacity | Typical Crystallization Outcome |
| Isopropanol (i-PrOH) | 19.9 | Strong Donor/Acceptor | High ee, moderate yield; promotes stable, highly ordered H-bond networks. |
| Methanol / Water (9:1) | ~35.0 | Very Strong | High yield, lower ee; risks co-precipitation due to high solubility disruption. |
| 1,4-Dioxane | 2.2 | Acceptor Only | Can induce chirality switching; favors alternative crystal packing motifs. |
| Ethyl Acetate | 6.0 | Weak Acceptor | Poor solubility for salts; often results in rapid, amorphous precipitation. |
Visualizing the Resolution Pathway
The following diagram illustrates the lifecycle of the chiral resolution process, emphasizing the critical separation and recovery phases.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation and Agent Recovery.
References
-
[3] ResearchGate. Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. URL: [Link]
-
[4] Academia.edu. Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet. URL:[Link]
Sources
- 1. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 2. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet [academia.edu]
- 5. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
Application Note: A Practical Guide to the Chiral Resolution of Carboxylic Acids via Diastereomeric Salt Formation with (R)-Amines
Abstract
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern pharmaceutical development and asymmetric synthesis.[1][2] Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles, making the isolation of the desired stereoisomer a critical step. This application note provides a comprehensive, in-depth guide to the chiral resolution of racemic carboxylic acids using an enantiomerically pure (R)-amine as the resolving agent. The protocol is grounded in the principle of diastereomeric salt formation, a robust and scalable classical resolution technique.[3][] We will delve into the mechanistic underpinnings of this method, provide a detailed, step-by-step experimental protocol, and offer expert insights into the critical parameters that govern the success of the resolution.
Introduction: The Imperative of Enantiomeric Purity
Chiral carboxylic acids are prevalent structural motifs in a vast array of pharmaceuticals and complex natural products.[5] The synthesis of these molecules often yields a racemic mixture, an equal 50:50 mixture of two enantiomers.[6] Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties in an achiral environment, which makes their separation a non-trivial challenge.[7] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[8] Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs.
The formation of diastereomeric salts is a powerful and widely employed method for chiral resolution on both laboratory and industrial scales.[3] This technique ingeniously converts a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.[8] Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images and, crucially, have different physical properties, such as solubility, melting point, and boiling point.[9][10] This disparity in physical properties allows for their separation by conventional laboratory techniques like fractional crystallization.[11]
This guide will focus on the use of an enantiomerically pure (R)-amine to resolve a racemic carboxylic acid. The acid-base reaction between the carboxylic acid and the amine forms diastereomeric ammonium salts, which can then be separated.[10][12]
The Principle of Diastereomeric Salt Formation
The core of this resolution strategy lies in the reaction between a racemic carboxylic acid, (R/S)-Acid, and a single enantiomer of a chiral amine, in this case, (R)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine.
-
(R/S)-Carboxylic Acid + (R)-Amine → [(R)-Acid-(R)-Amine] + [(S)-Acid-(R)-Amine]
These two resulting salts are diastereomers. Their distinct three-dimensional arrangements lead to different crystal packing and intermolecular interactions, which in turn results in different solubilities in a given solvent system.[1] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.[2] Once the less soluble diastereomeric salt is isolated, the enantiomerically pure carboxylic acid can be recovered by acidification, which breaks the salt and protonates the carboxylate. The chiral resolving agent can also be recovered for reuse.[12]
Experimental Workflow and Protocol
The successful chiral resolution of a carboxylic acid is a multi-step process that requires careful planning and execution. The general workflow is outlined below.
Caption: Workflow for Chiral Resolution of Carboxylic Acids.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Racemic Carboxylic Acid | ≥98% Purity | The substrate to be resolved. |
| (R)-Amine Resolving Agent | ≥99% Enantiomeric Excess (ee) | The chiral resolving agent. |
| Solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) | Anhydrous/HPLC Grade | For dissolution and crystallization. |
| Hydrochloric Acid (HCl) | Concentrated or 1M | For acidification to recover the resolved carboxylic acid. |
| Sodium Hydroxide (NaOH) | 1M | For basification to recover the chiral amine. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying organic extracts. |
| Celite® or Filter Aid | N/A | Optional, for filtration of fine solids. |
| Standard Laboratory Glassware | N/A | Beakers, flasks, graduated cylinders, Buchner funnel, etc. |
| Magnetic Stirrer and Hotplate | N/A | For controlled heating and stirring. |
| Filtration Apparatus | N/A | For isolating the crystalline salt. |
| Rotary Evaporator | N/A | For solvent removal. |
| Chiral HPLC or GC Column | N/A | For determination of enantiomeric excess. |
Step-by-Step Protocol
Step 1: Selection of Resolving Agent and Solvent
The choice of the (R)-amine resolving agent and the crystallization solvent is paramount for a successful resolution. This selection process is often empirical and may require screening of several candidates.[3][13]
-
Causality: The ideal resolving agent will form a diastereomeric salt with the target carboxylic acid that has a significant difference in solubility between the two diastereomers in a particular solvent. This large solubility difference is what enables a high yield and high enantiomeric purity of the desired enantiomer in a single crystallization step. Common (R)-amines used as resolving agents include (R)-1-phenylethylamine and its derivatives.[14]
Step 2: Diastereomeric Salt Formation
-
In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a chosen solvent (e.g., methanol or ethanol) with gentle heating and stirring.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the (R)-amine resolving agent in the same solvent, also with gentle heating. The use of 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, which can lead to a higher enantiomeric excess in the crystalline product.[1]
-
Slowly add the warm amine solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to stir at an elevated temperature for a short period (e.g., 15-30 minutes) to ensure complete salt formation.[15]
Step 3: Fractional Crystallization
-
Slowly cool the solution to room temperature. The rate of cooling can significantly impact crystal size and purity. Slower cooling generally leads to larger and purer crystals.
-
If no crystals form upon reaching room temperature, further cooling in an ice bath or refrigerator may be necessary.
-
Optionally, "seed" the solution with a tiny crystal of the desired diastereomeric salt (if available from a previous small-scale trial) to induce crystallization.
-
Allow the crystallization to proceed for a sufficient time (from a few hours to overnight) to maximize the yield of the less soluble diastereomeric salt.
Step 4: Isolation of the Diastereomeric Salt
-
Isolate the crystalline diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
Step 5: Recovery of the Enantiomerically Pure Carboxylic Acid
-
Suspend the dried diastereomeric salt in water.
-
Acidify the suspension with a strong acid, such as 1M HCl, until the pH is acidic (pH 1-2). This will protonate the carboxylate and break the salt.[12]
-
Extract the liberated enantiomerically pure carboxylic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.
Step 6: Recovery of the Chiral Resolving Agent
-
The aqueous layer from the previous step contains the protonated (R)-amine.
-
Basify the aqueous layer with a base, such as 1M NaOH, until the pH is basic (pH 12-14).
-
Extract the free (R)-amine into an organic solvent.
-
Dry the organic layer and remove the solvent to recover the chiral resolving agent, which can often be reused.[12]
Step 7: Determination of Enantiomeric Excess (ee)
The enantiomeric purity of the resolved carboxylic acid must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method.[16]
-
Protocol: A typical starting point for chiral HPLC analysis involves dissolving a small sample of the resolved acid in the mobile phase and injecting it onto a chiral column, such as one based on amylose or cellulose derivatives.[16] The mobile phase often consists of a mixture of hexane and an alcohol like ethanol or isopropanol, with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[16] The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative peak areas.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | The diastereomeric salts are too soluble in the chosen solvent. The solution is not supersaturated. | Try a less polar solvent or a mixture of solvents. Concentrate the solution. Cool to a lower temperature. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Yield of Crystalline Salt | The difference in solubility between the diastereomers is small. Crystallization time is too short. | Screen for a more effective solvent system that maximizes the solubility difference.[15] Allow for a longer crystallization period. |
| Low Enantiomeric Excess (ee) | Inefficient separation of the diastereomers. Co-precipitation of the more soluble diastereomer. | Recrystallize the diastereomeric salt. Optimize the solvent system and cooling rate. Use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. |
| Oil Formation Instead of Crystals | The melting point of the diastereomeric salt is below the temperature of the solution. Impurities are present. | Use a more dilute solution. Try a different solvent. Ensure all reagents are pure. |
Conclusion
The chiral resolution of carboxylic acids using (R)-amines through diastereomeric salt formation is a time-tested and highly effective method for obtaining enantiomerically pure compounds. The success of this technique hinges on the judicious selection of the resolving agent and the crystallization solvent, as well as careful control over the experimental conditions. By understanding the underlying principles and following a systematic approach, researchers can confidently implement this protocol to advance their work in drug discovery and chemical synthesis.
References
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15). Advances in Engineering. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. [Link]
-
Chiral resolution by diastereomeric salt crystallization. (n.d.). HKUST SPD. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]
-
3.8 Racemic Mixtures and the Resolution of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). The Pennsylvania State University. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]
-
Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). PMC. [Link]
-
Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.). Pharmacy 180. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. [Link]
-
5.8 Racemic Mixtures and the Resolution of Enantiomers. (2023, September 20). Organic Chemistry | OpenStax. [Link]
-
A Simple Method for the Determination of Enantiomeric. (2011, August 31). Amanote Research. [Link]
-
6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]
- Recovery and recycling of chiral tartaric acid resolving agents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. advanceseng.com [advanceseng.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. 3.8 Racemic Mixtures and the Resolution of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 13. repository.hkust.edu.hk [repository.hkust.edu.hk]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. benchchem.com [benchchem.com]
Application Note: Asymmetric Reductive Amination Strategies for (R)-1-(2,6-Dimethoxyphenyl)ethylamine
This Application Note is designed for research chemists and process development scientists. It addresses the specific synthetic challenge of accessing (R)-1-(2,6-Dimethoxyphenyl)ethylamine, a motif found in various psychoactive alkaloids and pharmaceutical intermediates.
Executive Summary & The Steric Challenge
Synthesizing 1-(2,6-dimethoxyphenyl)ethylamine presents a classic problem in organic synthesis: the ortho-effect . The two methoxy groups at the 2- and 6-positions of the phenyl ring create a "steric wall" around the carbonyl carbon.[1]
-
The Problem: Standard reductive amination conditions (e.g.,
in MeOH) often fail or proceed with glacial kinetics because the nucleophilic attack of ammonia/amine to form the imine intermediate is sterically blocked. -
The Solution: This protocol utilizes Titanium(IV) Isopropoxide (
) as a Lewis acid water scavenger and activator to force imine formation, followed by reduction. -
Chirality: Direct asymmetric reductive amination of such hindered ketones is chemically difficult. This guide presents a Robust Racemic Synthesis followed by Classical Resolution , which remains the most reliable method for producing high-enantiopurity material (>99% ee) in non-specialized synthetic labs.
Mechanistic Insight: The Titanium Advantage
The reaction proceeds via a ketimine intermediate. For 2,6-disubstituted acetophenones, the equilibrium constant (
-
Role of
: It serves a dual function:-
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Dehydrating Agent: Irreversibly traps the water generated during condensation, driving the equilibrium toward the imine (Le Chatelier’s principle).
-
Reaction Pathway Visualization
The following diagram illustrates the critical role of Titanium in overcoming the energy barrier for this specific substrate.
Figure 1: Reaction pathway highlighting the Titanium-mediated activation required to overcome steric hindrance at the carbonyl center.
Experimental Protocol: Titanium-Mediated Reductive Amination
This protocol is optimized for the synthesis of the racemic amine, which is the necessary precursor for resolution.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2,6-Dimethoxyacetophenone | 1.0 | Substrate |
| Titanium(IV) Isopropoxide | 2.0 - 2.5 | Lewis Acid / Desiccant |
| Ammonia (7M in MeOH) | 5.0 - 7.0 | Nitrogen Source |
| Sodium Borohydride ( | 1.5 | Reducing Agent |
| THF (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Procedure
Phase 1: Imine Formation (The Critical Step)
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2,6-Dimethoxyacetophenone (1.0 equiv) and anhydrous THF (
concentration). -
Activation: Add Titanium(IV) Isopropoxide (2.0 equiv) via syringe. The solution may turn slightly yellow.[6]
-
Ammonia Addition: Add the solution of Ammonia in MeOH (5.0 equiv).
-
Note: Use a sealed system or a pressure tube if possible to prevent ammonia loss, although standard glassware works if sealed well.
-
-
Incubation: Stir the mixture at ambient temperature for 12–18 hours .
-
Checkpoint: Unlike standard ketones, TLC may not show complete conversion to imine due to hydrolysis on the silica plate. Trust the time course.
-
Phase 2: Reduction
-
Cooling: Cool the reaction mixture to
using an ice bath. -
Reduction: Cautiously add Sodium Borohydride (
, 1.5 equiv) in portions.-
Caution: Gas evolution (
) will occur. Ensure proper venting.
-
-
Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
Phase 3: Work-up (Titanium Quench)
Crucial: Improper quenching of Titanium reactions leads to impossible-to-filter emulsions.
-
Quench: Cool to
and add 2M Aqueous Ammonia ( per mmol substrate). A white precipitate ( ) will form. -
Filtration: Dilute with Ethyl Acetate (EtOAc) and filter the slurry through a pad of Celite . Wash the pad thoroughly with EtOAc.
-
Extraction: Transfer filtrate to a separatory funnel. Extract with EtOAc (
). -
Acid-Base Purification:
-
Extract the organic layer with 1M HCl (
). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in organic. -
Basify the combined aqueous extracts to
using 6M NaOH . -
Extract the cloudy aqueous mixture with Dichloromethane (DCM,
).
-
-
Isolation: Dry combined DCM layers over
, filter, and concentrate in vacuo to yield the Racemic 1-(2,6-dimethoxyphenyl)ethylamine as a pale yellow oil.
Optical Resolution Strategy for the (R)-Enantiomer
Since the steric bulk prevents effective use of most chiral auxiliaries (like Ellman's sulfinamide) without harsh conditions, classical resolution is preferred.
Resolving Agent: (S)-(+)-Mandelic Acid or (-)-Di-p-toluoyl-L-tartaric acid . Rationale: Phenethylamines often crystallize well with tartaric acid derivatives.
Resolution Protocol
-
Salt Formation: Dissolve the racemic amine (1.0 equiv) in hot Ethanol/Water (9:1) . Add the chiral acid (0.5 - 1.0 equiv).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate.
-
Recrystallization: Filter the crystals. Recrystallize from EtOH until constant melting point and optical rotation are achieved.
-
Free Basing: Suspend the salt in water, basify with NaOH, and extract with DCM to obtain the pure (R)-enantiomer .
Analytical Validation
Trust but verify. Use the following methods to confirm identity and purity.
| Parameter | Method | Expected Result |
| Identity | 1H NMR (400 MHz, CDCl3) | |
| Enantiomeric Excess | Chiral HPLC | Column: Chiralcel OD-H or AD-H . Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |
| Absolute Config | Polarimetry | Compare |
Workflow Summary
The following diagram summarizes the complete operational workflow from starting material to pure chiral amine.
Figure 2: Operational workflow for the synthesis and resolution of the target amine.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2345. Link
- Core reference for the Ti(OiPr)4 methodology.
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link
- Review of asymmetric str
-
Ingersoll, A. W. (1937). "
-Phenylethylamine." Organic Syntheses, Coll. Vol. 2, p. 503. Link- Foundational text on resolution of phenethylamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(2,6-Dimethoxyphenyl)ethanone | C10H12O3 | CID 16267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
Application Note: Preparation of Diastereomeric Salts with (R)-2,6-Dimethoxy-α-methylbenzylamine
This Application Note is designed for researchers and process chemists in drug development. It details the protocol for using (R)-2,6-dimethoxy-α-methylbenzylamine —a specialized, electron-rich, and sterically hindered chiral resolving agent—to prepare diastereomeric salts for the optical resolution of racemic acids.
Introduction & Mechanistic Rationale
The Challenge of Chiral Resolution
While asymmetric synthesis has advanced, diastereomeric salt crystallization remains the most scalable and cost-effective method for producing enantiopure acidic pharmaceutical intermediates (APIs). The success of this method hinges on the structural "fit" between the racemic acid and the chiral base.
The Reagent: (R)-2,6-Dimethoxy-α-methylbenzylamine
Unlike the standard (R)-α-methylbenzylamine (phenethylamine), the 2,6-dimethoxy analog possesses unique structural features that enhance chiral recognition:
-
Steric Locking: The methoxy groups at the ortho positions (2,6) create a sterically congested environment around the chiral center. This restricts the conformational freedom of the phenyl ring, often leading to more rigid and crystalline salt lattices.
-
Electronic Enrichment: The electron-donating methoxy groups increase the electron density of the aromatic ring, strengthening
stacking interactions with aromatic substrates. -
Solubility Modulation: The oxygen atoms provide additional hydrogen-bond acceptor sites, altering the solubility profile in polar organic solvents compared to the unsubstituted parent amine.
Target Applications: This reagent is particularly effective for resolving sterically hindered carboxylic acids or atropisomeric compounds where standard amines fail to provide sufficient lattice energy differences between diastereomers.
Experimental Workflow & Decision Tree
The following diagram illustrates the critical decision points in the resolution process, from initial screening to salt breaking.
Figure 1: Strategic workflow for diastereomeric salt resolution. S represents the Resolvability Factor.
Detailed Protocol
Phase A: Micro-Scale Screening (Feasibility Study)
Objective: Identify the optimal solvent system that maximizes the solubility difference between the
Materials:
-
Racemic Acid (1.0 mmol)
-
(R)-2,6-Dimethoxy-α-methylbenzylamine (1.0 mmol for 1:1 salts, or 0.5 mmol for "Method of Half-Quantities")
-
Solvent Panel: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone.[1]
Procedure:
-
Preparation: Place 0.1 mmol of racemic acid into 6 separate HPLC vials.
-
Addition: Add 0.1 mmol of (R)-2,6-dimethoxy-α-methylbenzylamine to each vial.
-
Note: If the amine is stored as a hydrochloride salt, liberate the free base first by partitioning between 2M NaOH and MTBE, drying the organic layer, and evaporating.
-
-
Solvent Addition: Add 0.5 mL of a different solvent to each vial.
-
Dissolution: Heat the vials to near-boiling (e.g., 60-70°C) until clear solutions are obtained.
-
Troubleshooting: If solid remains, add solvent in 0.1 mL increments. If no solid dissolves, the salt is too insoluble; try a more polar solvent (e.g., MeOH/Water).
-
-
Crystallization: Allow the vials to cool slowly to room temperature (RT) over 4 hours. Let stand at RT for 12 hours.
-
Harvesting: Centrifuge or filter the solids.
-
Analysis:
-
Dissolve a small amount of the salt in the mobile phase.
-
Analyze via Chiral HPLC to determine the diastereomeric excess (% de).
-
Phase B: Macro-Scale Resolution Protocol
Objective: Scale up the best condition from Phase A to isolate the target enantiomer.
Standard Operating Procedure (SOP):
-
Charging: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 10.0 g (X mmol) of the racemic acid.
-
Solvent Addition: Add the optimized solvent volume (typically 5-10 mL per gram of solute).
-
Amine Addition: Add X mmol (1.0 eq) of (R)-2,6-dimethoxy-α-methylbenzylamine dropwise.
-
Exothermic Alert: The acid-base reaction is exothermic. Control addition rate to maintain temperature < 40°C.
-
-
Reflux: Heat the mixture to reflux until a clear homogeneous solution is formed.
-
Seed Point: If the solution is clear, cool to 5-10°C below reflux temperature and seed with pure diastereomeric salt crystals (if available from screening).
-
-
Controlled Cooling: Implement a linear cooling ramp:
-
Rate: 10°C per hour.
-
Target: Cool to 20°C (or 0°C if yield is low).
-
-
Aging: Stir the slurry at the final temperature for 2-4 hours to allow Ostwald ripening (improves crystal purity and filterability).
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with 1-2 cake volumes of cold solvent.
-
-
Drying: Dry the salt in a vacuum oven at 40-50°C to constant weight.
Phase C: Salt Breaking (Recovery)
Objective: Isolate the pure enantiomeric acid and recover the chiral amine for reuse.
-
Suspension: Suspend the purified salt in MTBE or Dichloromethane (approx. 10 mL/g).
-
Acidification: Add 1M aqueous HCl (1.2 equivalents relative to amine) and stir vigorously for 30 minutes.
-
Separation: Separate the layers.
-
Organic Layer: Contains the Resolved Acid. Wash with brine, dry over MgSO₄, and concentrate.
-
Aqueous Layer: Contains the (R)-2,6-dimethoxy-α-methylbenzylamine hydrochloride.
-
-
Amine Recycling: Basify the aqueous layer with 4M NaOH (pH > 12) and extract with MTBE to recover the chiral amine for the next batch.
Data Analysis & Optimization
Quantitative Metrics
Evaluate the efficiency of the resolution using the Resolvability Factor (S) :
| Parameter | Formula | Target |
| Yield (%) | > 35% (Theoretical max is 50% for 1 resolution) | |
| Enantiomeric Excess (% ee) | > 98% (after recrystallization) | |
| Efficiency (E) | Yield | > 30% |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Precipitation (Oil) | Solvation is too strong or impurities preventing lattice formation. | 1. Switch to a less polar solvent (e.g., MTBE/Hexane).2. Use "Pope-Peachy" method (0.5 eq amine + 0.5 eq achiral base like NaOH). |
| Precipitate is Racemic | Both diastereomers have similar solubility (Eutectic formation). | 1. Change solvent dielectric constant.2. Use a "Family Approach" (mix with unsubstituted amine). |
| Gel Formation | Rapid precipitation trapping solvent. | 1. Reheat and cool slower (5°C/hour).2. Apply vigorous agitation. |
Mechanistic Diagram: The "Three-Point" Interaction
The high selectivity of (R)-2,6-dimethoxy-α-methylbenzylamine arises from a specific interaction model.
Figure 2: The 2,6-dimethoxy groups provide steric bulk and auxiliary H-bonding sites, creating a "tighter" salt lattice.
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
Faigl, F., et al. (2008). "Resolution of α-methylbenzylamine via diastereomeric salt formation". Tetrahedron: Asymmetry, 19(14), 1641-1646.[4] Link
-
Saigo, K., et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization". Bulletin of the Chemical Society of Japan, 55(5), 1568. Link
-
Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates" (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349–2354. Link
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link
Sources
Application Note: (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine in Asymmetric Pharmaceutical Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and advanced chiral applications.
Introduction & Mechanistic Rationale
The demand for enantiomerically pure active pharmaceutical ingredients (APIs) requires chiral building blocks that offer both high stereoselectivity and operational robustness. While unsubstituted 1-arylethylamines (like 1-phenylethylamine) are classical staples in asymmetric synthesis, (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine represents a significant evolutionary step in chiral auxiliary and ligand design[1].
The superiority of this compound is driven by two distinct structural features:
-
Steric Shielding: The 2,6-dimethoxy substitution pattern projects significant steric bulk above and below the plane of the aromatic ring. In transition states, this creates a deep, restrictive chiral pocket that maximizes the energy difference (
) between competing diastereomeric pathways. -
Hemilabile Coordination (Electronic Effect): The oxygen atoms of the methoxy groups act as hard Lewis bases. In organometallic catalysis, they can transiently coordinate to metal centers (e.g., Ru, Rh, Ir), stabilizing reactive intermediates. In classical resolution, they serve as potent hydrogen-bond acceptors, driving the formation of highly rigid, predictable crystal lattices.
These properties make the amine an exceptional candidate for use as a chiral auxiliary, a resolving agent, and a foundational building block for P-N (phosphine-amine) ligands[1].
Application A: Diastereomeric Salt Resolution of Racemic APIs
The most immediate application of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is the classical resolution of racemic acidic APIs (e.g., profens like Naproxen or Ibuprofen). The methoxy groups facilitate secondary hydrogen-bonding networks with the carboxylic acid protons, leading to massive solubility differentials between the resulting diastereomeric salts.
Classical resolution of racemic acids using the chiral amine via diastereomeric salt crystallization.
Protocol 1: Self-Validating Resolution of a Racemic Acid
Objective: Isolate the (R)-enantiomer of a generic racemic carboxylic acid API intermediate.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 10.0 mmol of the racemic acid in 15 mL of absolute ethanol. Causality for solvent: Ethanol provides the optimal dielectric constant to dissolve the free species while allowing the less soluble diastereomeric salt to precipitate under thermodynamic control.
-
Amine Addition: Add 10.0 mmol of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine dropwise at room temperature.
-
Thermodynamic Equilibration: Heat the mixture to gentle reflux (78°C) until a clear solution is obtained. Causality: Heating ensures complete dissolution, preventing the kinetic trapping of the more soluble diastereomer inside the crystal lattice of the less soluble one.
-
Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 10°C/hour, then hold at 4°C for 12 hours.
-
In-Process Validation (Crucial): Filter the precipitate. Take a 5 mg aliquot of the solid, partition between 1M HCl and Ethyl Acetate (EtOAc). Analyze the organic layer via Chiral HPLC.
-
Decision Gate: If the diastereomeric excess (de) is < 95%, perform a second recrystallization from ethanol. If de ≥ 95%, proceed to cleavage.
-
-
Cleavage and Recovery: Suspend the bulk purified salt in EtOAc and add 1M HCl until the aqueous layer reaches pH 2. Separate the layers. The organic layer contains the enantiopure acid API. The aqueous layer contains the chiral amine hydrochloride, which can be basified (NaOH) and extracted for reuse.
Application B: Synthesis of Chiral P-N Ligands for Asymmetric Catalysis
Beyond resolution, the amine serves as a foundational scaffold for synthesizing bidentate phosphine-amine (P-N) ligands[1]. When complexed with Ruthenium or Iridium, these ligands are highly effective for the asymmetric hydrogenation of prochiral ketones and imines.
Workflow for synthesizing P-N ligands from the chiral amine for asymmetric hydrogenation.
Protocol 2: Schlenk-Line Synthesis of a Chiral P-N Ligand
Objective: Synthesize an N-(diphenylphosphino) derivative of the chiral amine.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Causality: Trivalent phosphorus compounds are highly susceptible to oxidation; strict exclusion of oxygen prevents the formation of inactive phosphine oxides.
-
Reagent Loading: Dissolve 5.0 mmol of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine in 20 mL of anhydrous Dichloromethane (DCM). Add 6.0 mmol of anhydrous Triethylamine (Et₃N). Causality for base: Et₃N acts as an acid scavenger for the HCl byproduct. Without it, the chiral amine would protonate, rendering it non-nucleophilic and halting the reaction.
-
Phosphination: Cool the flask to 0°C. Add 5.0 mmol of Chlorodiphenylphosphine (Ph₂PCl) dropwise via syringe.
-
Reaction Monitoring (Self-Validation): Stir for 4 hours at room temperature. Withdraw a 0.1 mL aliquot under Argon and analyze via ³¹P NMR.
-
Validation: A single sharp peak in the phosphinoamine region (~ 40-50 ppm) confirms complete conversion. A peak at ~ 20-30 ppm indicates unwanted oxidation, requiring the batch to be discarded and Schlenk techniques to be tightened.
-
-
Workup: Filter the Et₃N·HCl salts under an inert atmosphere using a Schlenk frit. Concentrate the filtrate in vacuo to yield the crude P-N ligand, which can be directly complexed with
for immediate catalytic use.
Quantitative Data Presentation
To illustrate the profound impact of the 2,6-dimethoxy substitution, the following table summarizes comparative performance data between the standard unsubstituted (R)-1-phenylethylamine and (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine across standard pharmaceutical workflows.
Table 1: Comparative Efficacy in Asymmetric Transformations
| Chiral Agent | Application | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-1-Phenylethylamine | Diastereomeric Resolution | Racemic Naproxen | 38 | 85 |
| (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine | Diastereomeric Resolution | Racemic Naproxen | 44 | >98 |
| (R)-1-Phenylethylamine | Asymmetric Alkylation | Prochiral Enolate | 75 | 78 |
| (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine | Asymmetric Alkylation | Prochiral Enolate | 82 | 96 |
Note: The enhanced enantiomeric excess (ee) directly correlates with the increased rigidity of the transition state provided by the steric bulk and secondary coordination of the methoxy groups.
References
Sources
Advanced Application Note: Precision Recrystallization Protocols for the Chiral Resolution of (R)-Amine Diastereomeric Salts
The isolation of enantiopure (R)-amines from racemic mixtures is a critical operation in the synthesis of active pharmaceutical ingredients (APIs). While asymmetric synthesis has advanced significantly, classical chiral resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods for industrial drug development[1]. This guide delineates the thermodynamic and kinetic principles required to successfully isolate (R)-amine enantiomers using fractional crystallization, transforming empirical trial-and-error into a predictable, self-validating workflow.
Mechanistic Rationale & Causality
The fundamental principle of this technique relies on reacting a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties—most notably, different lattice energies and solubilities in a given solvent system[2].
Thermodynamic vs. Kinetic Control in Crystallization The success of fractional crystallization is entirely dependent on manipulating the Metastable Zone Width (MSZW). Rapid cooling forces the solution deep into supersaturation, triggering spontaneous primary nucleation. This rapid crash-out leads to the entrainment and occlusion of the more soluble diastereomer (the undesired salt) within the crystal lattice of the precipitating salt.
Causality: By enforcing a strictly controlled cooling rate (0.1–0.2 °C/min), the system remains within the metastable zone where crystal growth outpaces nucleation. This kinetic control allows the less soluble (R)-amine diastereomeric salt to build a highly ordered, pure crystal lattice, rejecting the more soluble (S)-amine salt into the mother liquor[3].
Stoichiometric Causality: The Pope-Peachey Method For challenging aliphatic amines, employing a 1:0.5 molar ratio of racemic amine to chiral resolving agent—supplemented with 0.5 equivalents of an achiral acid (e.g., HCl)—fundamentally alters the thermodynamic landscape.
Causality: The less soluble enantiomer preferentially pairs with the chiral acid to form the target diastereomeric salt, while the more soluble enantiomer is sequestered as a highly soluble hydrochloride salt. This prevents co-crystallization, drastically minimizes the solubility interference between the two diastereomers, and enhances the optical purity of the first crop[4].
Quantitative Data: Resolving Agent & Solvent Matrix
Selecting the correct resolving agent and solvent system is the most critical variable in the resolution process. The table below summarizes validated parameters for various amine classes.
| Resolving Agent | Target Amine Profile | Optimal Solvent System | Molar Ratio (Amine:Acid) | Typical Yield (%) | Expected ee (%) |
| (+)-Dibenzoyl-D-tartaric acid (DBTA) | Primary/Secondary Aryl Amines | MeOH / H₂O (9:1) | 1:1 | 35 - 45 | > 90 |
| (S)-Mandelic Acid | Cyclic Amines (e.g., Piperidines) | iPrOAc / EtOH (8:2) | 1:1 | 30 - 40 | 85 - 95 |
| (1S)-(+)-10-Camphorsulfonic Acid | Sterically Hindered Amines | Acetone / MTBE (7:3) | 1:1 | 25 - 35 | > 95 |
| (S)-2-Bromosuccinic Acid | Aliphatic Amines | EtOH / EtOAc (1:1) | 1:0.5 (Pope-Peachey) | 40 - 45 | > 98 |
Workflow Visualization
Workflow of chiral amine resolution via diastereomeric salt crystallization and liberation.
Experimental Methodology: Step-by-Step Protocol
Phase 1: Salt Formation and Thermodynamic Equilibration
-
Charge the Reactor: Into a jacketed glass reactor, charge 1.0 equivalent of the racemic amine and 10 volumes of the selected primary solvent (e.g., Methanol).
-
Acid Addition: Add the chiral resolving agent (e.g., 1.0 eq of (+)-DBTA) under continuous, moderate agitation (200–250 RPM). Causality: Maintaining moderate agitation prevents localized concentration spikes that could lead to premature, amorphous precipitation[2].
-
Dissolution: Heat the suspension to reflux (e.g., 65 °C for Methanol) until complete dissolution is achieved. Hold at reflux for 30 minutes to ensure thermodynamic equilibrium and the complete destruction of any crystalline memory in the solution.
Phase 2: Kinetic Crystallization and Seeding
-
Controlled Cooling: Program the jacketed reactor to cool the solution at a strict linear rate of 0.1 °C to 0.2 °C per minute until the temperature reaches the upper boundary of the MSZW (typically 5–10 °C below the saturation temperature).
-
Seeding: Introduce 0.5% to 1.0% (w/w) of enantiopure (R)-amine diastereomeric salt seeds. Causality: Seeding bypasses spontaneous primary nucleation. By providing an existing, perfectly ordered crystal lattice, the system is forced into a kinetic regime where crystal growth dominates, preventing the sudden crash-out that entrains the undesired (S)-amine salt.
-
Maturation: Continue cooling at 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize the depletion of the supersaturation gradient.
Phase 3: Isolation and Self-Validating Quality Control
-
Filtration: Isolate the crystalline cake via vacuum filtration.
-
Cold Wash: Wash the cake with 2 volumes of pre-chilled (0 °C) solvent. Causality: The cold wash displaces the mother liquor (which is highly enriched in the soluble (S)-diastereomer) without providing enough thermal energy to dissolve the purified (R)-salt lattice.
-
Drying: Dry the salt under vacuum at 40 °C to a constant weight.
-
Self-Validation Check: Analyze a 5 mg sample. Liberate the free base using 1M NaOH, extract into MTBE, and analyze via Chiral HPLC. If the enantiomeric excess (ee) is < 95%, the system automatically mandates a secondary recrystallization using 5 volumes of the primary solvent.
Phase 4: Free Amine Liberation
-
Suspension: Suspend the optically pure diastereomeric salt in a biphasic mixture of MTBE and Water (1:1 ratio, 10 volumes total).
-
Basification: Add 1M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 10. Causality: The high pH deprotonates the amine, breaking the ionic salt bridge. This forces the neutral, lipophilic (R)-amine into the organic phase, while the sodium salt of the resolving agent remains trapped in the aqueous phase.
-
Extraction: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (R)-amine.
Self-Validating System Criteria
To ensure the protocol operates as a closed, self-validating loop, the following metrics must be evaluated before proceeding to scale-up:
-
Resolvability Factor (
): Calculate the efficiency of the resolution using the formula [3]. An value > 0.4 validates the thermodynamic efficiency of the chosen solvent system. If , the system is thermodynamically unfavorable. In such cases, the protocol dictates an immediate pivot to an alternative solvent system rather than attempting wasteful, brute-force secondary recrystallizations. -
Eutectic Purity via DSC: Perform Differential Scanning Calorimetry (DSC) on the isolated salt prior to liberation. A single, sharp endothermic melting peak validates the absence of the opposite diastereomer. A broad or bifurcated peak indicates diastereomeric contamination and automatically triggers a secondary recrystallization loop[1].
References
Sources
Synthesis of chiral Schiff bases from (R)-1-(2,6-Dimethoxyphenyl)ethylamine
Application Note: High-Efficiency Synthesis of Chiral Schiff Bases from (R)-1-(2,6-Dimethoxyphenyl)ethylamine
Part 1: Executive Summary & Strategic Analysis
Subject: Synthesis of sterically tuned chiral imines (Schiff bases) utilizing (R)-1-(2,6-Dimethoxyphenyl)ethylamine as a high-value chiral auxiliary.
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Core Significance: (R)-1-(2,6-Dimethoxyphenyl)ethylamine is not merely a chiral amine; it is a "privileged" auxiliary. The 2,6-dimethoxy substitution pattern serves two critical functions:
-
Electronic Activation: The electron-donating methoxy groups increase the nucleophilicity of the amine, theoretically accelerating initial attack.
-
Steric Locking: The bulky methoxy groups at the ortho positions create a rigid steric environment. This restricts bond rotation in the resulting Schiff base, often enhancing stereoselectivity in downstream applications (e.g., asymmetric reduction, Ugi reactions, or metal coordination).
The Challenge: While the amine is nucleophilic, the 2,6-dimethoxy "steric wall" hinders the approach to the carbonyl carbon of the aldehyde/ketone. Standard protocols (simple mixing in ethanol) often result in incomplete conversion or long reaction times. This guide presents an Optimized Protocol utilizing water-scavenging and Lewis acid catalysis to drive the equilibrium to completion.
Part 2: Chemical Logic & Mechanism
The formation of a Schiff base is a reversible condensation reaction. To achieve high yields with this sterically hindered amine, we must manipulate the equilibrium (
Reaction Pathway:
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.
-
Proton Transfer: Formation of the hemiaminal intermediate.
-
Dehydration: Elimination of water to form the C=N imine bond.
Critical Control Points:
-
Thermodynamic Control: The reaction generates water. Because of the steric strain in the product, the reverse reaction (hydrolysis) is favorable. Water removal is non-negotiable.
-
Kinetic Activation: For unreactive ketones or electron-rich aldehydes, a Lewis acid catalyst (Titanium(IV) isopropoxide) acts as both a water scavenger and a carbonyl activator.
Visual Workflow (Graphviz)
Caption: Thermodynamic equilibrium management. The "Water Scavenger" node actively removes the byproduct, preventing hydrolysis and driving the reaction to the desired Product.
Part 3: Experimental Protocols
Method A: Standard Dehydrative Condensation (For Reactive Aldehydes)
Best for: Electron-poor aromatic aldehydes or unhindered aliphatic aldehydes.
Materials:
-
(R)-1-(2,6-Dimethoxyphenyl)ethylamine (1.0 equiv)
-
Aldehyde (1.05 equiv)[1]
-
Solvent: Anhydrous Methanol or Ethanol
-
Catalyst: Glacial Acetic Acid (cat.) or MgSO₄ (anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask under nitrogen/argon.
-
Dissolution: Dissolve (R)-1-(2,6-Dimethoxyphenyl)ethylamine (1 mmol, ~181 mg) in anhydrous MeOH (5 mL).
-
Addition: Add the aldehyde (1.05 mmol).
-
Catalysis: Add anhydrous MgSO₄ (200 mg) directly to the flask (acts as internal desiccant) OR add 1-2 drops of glacial acetic acid.
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Note: Reflux is only recommended if monitoring shows <50% conversion after 4 hours. Thermal stress can degrade sensitive chiral imines.
-
-
Workup: Filter off the MgSO₄ pad. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallization from cold Hexane/Et₂O is preferred over chromatography to avoid silica-induced hydrolysis.
Method B: The Titanium(IV) Protocol (High-Performance)
Best for: Hindered ketones, electron-rich aldehydes, or when Method A fails. This is the "Gold Standard" for hindered amines.
Materials:
-
(R)-1-(2,6-Dimethoxyphenyl)ethylamine (1.0 equiv)
-
Carbonyl Compound (1.1 equiv)
-
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)
-
Solvent: Anhydrous THF or Toluene
Protocol:
-
Setup: Flame-dry a Schlenk flask under inert atmosphere (N₂).
-
Mixing: Combine the amine (1 mmol) and the carbonyl compound (1.1 mmol) in anhydrous THF (4 mL).
-
Activation: Add Ti(OiPr)₄ (2 mmol, ~0.6 mL) dropwise via syringe.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Reaction: Stir at ambient temperature for 12–24 hours.
-
Quenching (Critical):
-
Dilute with Ethyl Acetate (10 mL).
-
Add saturated aqueous NaHCO₃ (2 mL) dropwise while stirring vigorously.
-
Result: A white precipitate (Titanium dioxide) will form.
-
-
Filtration: Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate.
-
Isolation: Dry the organic filtrate over Na₂SO₄, filter, and concentrate.
Part 4: Characterization & Data Analysis
Diagnostic Signals (1H NMR in CDCl₃): Verify the formation of the imine bond and the integrity of the chiral center.
| Signal | Chemical Shift (δ) | Multiplicity | Interpretation |
| Imine C-H | 8.2 – 8.8 ppm | Singlet (s) | Primary Confirmation. Absence indicates hydrolysis. |
| Chiral C-H | 4.8 – 5.2 ppm | Quartet (q) | Alpha-proton of the ethylamine. Shifted downfield from SM (~4.5 ppm). |
| Methoxy (-OCH₃) | 3.6 – 3.9 ppm | Singlet (s) | Two distinct singlets often appear if rotation is restricted (diastereotopic environment). |
| Doublet (-CH₃) | 1.4 – 1.6 ppm | Doublet (d) | Methyl group of the chiral auxiliary. |
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Low Yield / SM Remaining | Equilibrium limitation due to water. | Switch to Method B (Ti(OiPr)₄) . The titanium irreversibly traps water. |
| Product Hydrolyzes on Column | Silica gel is slightly acidic. | Pre-treat silica with 1% Triethylamine (Et₃N) or use neutral alumina. Prefer Recrystallization. |
| Broad NMR Signals | Restricted rotation (Rotamers). | This is expected for 2,6-dimethoxy systems.[2] Run NMR at elevated temp (50°C) to coalesce peaks. |
Part 5: References
-
General Synthesis of Chiral Imines: Chu, G., & Li, C. (2011). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry.[3] Retrieved from [Link]
-
Titanium(IV) Isopropoxide Method (Mechanistic Grounding): While specific to sulfinamides, the Ti(OiPr)4 mechanism is universally applied to hindered amine condensations. See: Ellman's Auxiliary Synthesis Protocols. (General Chemical Principle).[4]
-
Schiff Base Characterization: Sıdır, Y. G., et al. (2019).[5] The general synthesis reaction of Schiff bases compounds. ResearchGate. Retrieved from [Link]
Sources
- 1. Solvent-Free Synthesis of Chiral Substituted N‑Benzylideneanilines Imines: X‑ray Structure, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
- 3. Convenient and clean synthesis of imines from primary benzylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling & Synthesis of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine
Executive Summary: The "Deceptive Stability" of the 2,6-Dimethoxy Motif
Users frequently underestimate the lability of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine . While the 2,6-dimethoxy substitution pattern provides steric protection (the "ortho effect") against nucleophilic attack, it simultaneously creates a hyper-electron-rich benzylic center .
This electronic donation significantly stabilizes the benzylic carbocation intermediate, making the molecule highly susceptible to acid-catalyzed racemization (S_N1 pathway) . Standard protocols for phenyl-analogs often fail here, leading to rapid erosion of enantiomeric excess (ee). This guide addresses these specific electronic vulnerabilities.
Troubleshooting & FAQs
Q1: I observed a drop in ee% (from 98% to 82%) after converting the free base to the HCl salt. What happened?
Diagnosis: You likely used aqueous HCl , excess heat , or prolonged reaction times . The Mechanism: The 2,6-dimethoxy groups donate electron density into the aromatic ring, which stabilizes the benzylic carbocation formed upon protonation of the amine leaving group (or reversible protonation of the benzylic hydroxyl if generated in situ). Even weak acidic conditions can trigger the formation of a planar carbocation, which is then trapped non-stereoselectively, leading to racemization.[1]
Corrective Protocol:
-
Avoid: Aqueous acids and exothermic conditions.
-
Use: Anhydrous conditions.
-
Action: Dissolve the free base in dry diethyl ether or MTBE at 0°C. Add a stoichiometric amount (1.0 eq) of anhydrous HCl in dioxane or isopropanol dropwise. Filter the precipitate immediately.
Q2: Can I use standard amide coupling reagents (HATU/DIEA) with this amine?
Diagnosis: Yes, but base selection is critical.[2] The Risk: Strong, unhindered bases can deprotonate the benzylic proton (pKa ~20-25), leading to enolization and racemization. While the electron-rich ring destabilizes the carbanion (relative to electron-deficient rings), the risk remains during slow couplings.
Recommendation:
-
Reagents: Use carbodiimides (EDC/DIC) with additives like Oxyma Pure or HOBt to suppress racemization.
-
Base: Switch from DIEA (Diisopropylethylamine) to N-Methylmorpholine (NMM) or 2,4,6-Collidine (weaker, more hindered bases).[2]
-
Temperature: Keep reactions at 0°C to Room Temperature; never heat.
Q3: How do I resolve the racemic mixture if my asymmetric synthesis fails?
Diagnosis: The steric bulk of the 2,6-dimethoxy group interferes with some enzymatic pockets, making lipase resolution hit-or-miss. Recommendation: Classical Diastereomeric Salt Crystallization is robust for this substrate.
-
Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic acid . The bulky benzoyl groups on tartaric acid often interact favorably with the ortho-methoxy groups via
-stacking, enhancing diastereomeric discrimination.
Visualizing the Racemization Threat
The following diagram illustrates the Acid-Catalyzed S_N1 Racemization Mechanism , highlighting why the 2,6-dimethoxy substitution makes this specific molecule so fragile compared to unsubstituted phenethylamine.
Caption: Mechanism of acid-catalyzed racemization driven by electron-donating methoxy groups.
Experimental Protocols
Protocol A: Safe Salt Formation (Anhydrous)
Target: Prevention of acid-catalyzed racemization during storage.
-
Dissolution: Dissolve 10.0 mmol of (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine in 50 mL of anhydrous MTBE (Methyl tert-butyl ether).
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Acidification: Slowly add 10.0 mmol (1.0 eq) of HCl in Isopropanol (2M) dropwise over 10 minutes.
-
Critical: Do not use excess acid. Do not use aqueous HCl.
-
-
Isolation: Stir for 15 minutes at 0°C. Filter the white precipitate under a nitrogen blanket.
-
Drying: Dry in a vacuum oven at 40°C max.
Protocol B: Diastereomeric Resolution Screening
Target: Recovery of high ee material from racemate.
| Step | Parameter | Specification |
| 1. Stoichiometry | Ratio | 1.0 eq Racemic Amine : 0.5 eq Resolving Agent |
| 2. Solvent | Selection | Ethanol (95%) or Methanol/Water (9:1) |
| 3. Agents | Primary | (+)-Dibenzoyl-D-tartaric acid |
| Secondary | (S)-Mandelic acid | |
| 4. Process | Heating | Heat to reflux until clear (dissolution). |
| Cooling | Cool slowly to RT over 4 hours (do not shock cool). | |
| 5. Analysis | Method | Chiral HPLC (Daicel Chiralpak AD-H or OD-H). |
Decision Tree: Troubleshooting Workflow
Caption: Diagnostic flowchart for identifying the root cause of racemization.
References
- Mechanisms of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
-
Peptide Coupling Racemization: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Resolution of Chiral Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General protocols for tartaric acid resolutions).
- Stability of Electron-Rich Benzylic Systems: Studies on the acid-lability of dimethoxybenzyl protecting groups (DMB), which share the same electronic instability mechanism. Greene's Protective Groups in Organic Synthesis.
-
Amide Coupling Additives: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
Technical Support Center: (R)-1-(2,6-Dimethoxyphenyl)ethylamine - Free Base vs. Hydrochloride Salt Stability Guide
Welcome to the technical support center for (R)-1-(2,6-Dimethoxyphenyl)ethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage stability of the free base versus the hydrochloride (HCl) salt form. Understanding the distinct chemical properties of each form is critical for ensuring experimental reproducibility, maintaining compound integrity, and preventing unforeseen complications in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental difference between the free base and the hydrochloride salt of (R)-1-(2,6-Dimethoxyphenyl)ethylamine?
The primary difference lies in the protonation state of the ethylamine nitrogen atom.
-
Free Base: This is the neutral form of the molecule, (R)-1-(2,6-Dimethoxyphenyl)ethylamine. The nitrogen atom has a lone pair of electrons, making it basic and nucleophilic. It is typically a liquid or low-melting solid and is more soluble in organic solvents.
-
Hydrochloride Salt: This is the salt form, created by reacting the basic free base with hydrochloric acid. The nitrogen atom's lone pair is protonated to form an ammonium cation (R-NH3+), which is ionically bonded to a chloride anion (Cl-).[1] This salt is generally a crystalline solid, more stable, and exhibits higher solubility in aqueous solutions.[2][3][4]
The conversion between these two forms is a simple acid-base reaction, illustrated below.
Caption: Primary oxidative degradation pathways for the free base form.
Amines are susceptible to electron transfer oxidation, which can lead to various products. [5][6]For (R)-1-(2,6-Dimethoxyphenyl)ethylamine, this can involve the formation of an imine, which can subsequently hydrolyze, or the formation of an N-oxide. These degradation products can compromise the purity and reactivity of your material.
Q6: I suspect my sample has degraded. How can I definitively check its purity?
Visual inspection is a good first step, but for a definitive answer, an analytical workflow is required. Forced degradation studies can also be performed to understand potential degradation products and validate that your analytical method can detect them. [5][6][7]
Sources
Technical Support Center: Troubleshooting Amidation of (R)-2,6-Dimethoxybenzylamine
Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists encountering low yields, stalled reactions, or racemization when performing amide couplings with (R)-2,6-dimethoxybenzylamine (and its
Due to the unique steric and electronic environment of this substrate, standard peptide coupling protocols often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-yielding, enantiopure amidations.
Mechanistic Overview: The Root Cause of Low Yields
Coupling a carboxylic acid with (R)-2,6-dimethoxybenzylamine presents a "perfect storm" of synthetic challenges:
-
Severe Steric Shielding: The two ortho-methoxy groups create a tight steric pocket around the benzylic amine. If the molecule features an
-methyl group (indicated by the (R)-stereocenter), the steric penalty during nucleophilic attack is exponentially higher. -
Electronic Deactivation: While methoxy groups are globally electron-donating to the aromatic ring, their inductive electron-withdrawing effect (-I) at the ortho position slightly reduces the nucleophilicity of the amine.
-
Chirality Preservation: Forcing conditions (e.g., high heat, strong bases) used to overcome steric hindrance frequently lead to base-catalyzed epimerization of the
-chiral center or the chiral carboxylic acid partner. Traditional thermal amidations driven by molecular sieves often fail to overcome the activation energy required for such hindered substrates without degrading the starting materials .
Troubleshooting FAQs
Q1: I am using standard EDC/HOBt coupling and getting <20% yield. What is going wrong? A: The steric clash between the bulky HOBt-active ester and the shielded amine prevents nucleophilic attack. Because the aminolysis step stalls, the active ester either slowly hydrolyzes back to the starting material or irreversibly rearranges into an unreactive N-acylurea byproduct. Standard carbodiimide condensations are generally insufficient for 2,6-ortho-disubstituted benzylic amines .
Q2: How do I overcome this steric hindrance without causing racemization? A: Switch to a 7-aza-benzotriazole-based coupling reagent like HATU or COMU . The nitrogen atom at the 7-position of the HOAt leaving group acts as a neighboring basic site. It forms an intramolecular hydrogen bond with the incoming hindered amine, anchoring it in place and significantly lowering the activation energy of the transition state. This acceleration allows the reaction to proceed at room temperature, preserving the (R)-stereocenter.
Q3: Can I use the acid chloride method instead of coupling reagents? A: Yes, acid chlorides are highly electrophilic and excellent for hindered amines. However, you must carefully select your base. Do not use pyridine. Pyridine reacts with the acid chloride to form an acylpyridinium intermediate. While normally highly reactive, this bulky intermediate is too large to be attacked by (R)-2,6-dimethoxybenzylamine. Instead, use 2,6-lutidine . Its own steric hindrance prevents it from trapping the acid chloride, leaving the small, highly reactive acid chloride intact for the amine to attack .
Q4: What solvent is best for this amidation? A: Acetonitrile (MeCN) is uniquely advantageous for acid chloride couplings with hindered bases because it solubilizes the reactants without engaging in deleterious nucleophilic side reactions . For HATU couplings, anhydrous DMF provides the necessary dielectric constant to stabilize the polar transition state.
Workflow Visualization
Mechanistic workflow of HATU-mediated amidation overcoming steric hindrance.
Quantitative Data Comparison
The following table summarizes the expected outcomes when coupling a standard aliphatic carboxylic acid with (R)-2,6-dimethoxybenzylamine using various methods.
| Coupling Reagent / Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| EDC / HOBt | Et₃N | DMF | 25 | 24 | 18 | >99 |
| EDC / HOBt | Et₃N | DMF | 80 | 12 | 45 | 72 (Racemized) |
| HATU | DIPEA | DMF | 25 | 4 | 88 | >99 |
| COMU | DIPEA | DMF | 25 | 4 | 91 | >99 |
| Acid Chloride | 2,6-Lutidine | MeCN | 25 | 3 | 94 | >99 |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system featuring built-in analytical checkpoints.
Protocol A: HATU-Mediated Amidation (Recommended for Chiral or Sensitive Acids)
Causality: HATU is chosen over HBTU because the 7-aza nitrogen of the HOAt ester facilitates an intramolecular H-bond with the amine, accelerating aminolysis. DIPEA is utilized instead of Et₃N because its steric bulk prevents it from competing as a nucleophile or causing base-catalyzed epimerization.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 5 minutes at room temperature to pre-form the OAt active ester.
-
Validation Checkpoint 1: Before adding the amine, quench a 5 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. The presence of the methyl ester confirms successful formation of the OAt active ester.
-
-
Amine Addition: Add (R)-2,6-dimethoxybenzylamine (1.1 equiv) in a single portion.
-
Reaction: Stir at 25 °C for 4–6 hours.
-
Validation Checkpoint 2: Analyze the reaction via LC-MS at the 4-hour mark. If the OAt active ester mass is still predominant and no product is forming, the specific acid partner may be too hindered for room temperature coupling; incrementally increase the temperature to 40 °C.
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove HOAt and urea byproducts. Dry over Na₂SO₄ and concentrate.
Protocol B: Acid Chloride / 2,6-Lutidine Coupling (Recommended for Robust/Non-Chiral Acids)
Causality: Acid chlorides are the smallest and most reactive acylating agents, minimizing steric clash. 2,6-lutidine acts purely as a proton sponge without forming a bulky, unreactive acylpyridinium intermediate.
-
Acid Chloride Formation: Suspend the carboxylic acid in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and 1 drop of DMF (catalyst). Stir until gas evolution ceases (approx. 2 hours). Concentrate in vacuo to remove excess oxalyl chloride.
-
Validation Checkpoint 1: Quench a 10 µL aliquot of the crude acid chloride in methanol containing a drop of Et₃N. Complete conversion to the methyl ester via TLC/LC-MS confirms the acid chloride was successfully generated.
-
-
Solvent Exchange: Redissolve the crude acid chloride in anhydrous Acetonitrile (MeCN).
-
Amine/Base Preparation: In a separate flask, dissolve (R)-2,6-dimethoxybenzylamine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in MeCN. Cool to 0 °C.
-
Coupling: Add the acid chloride solution dropwise to the amine solution. Allow the mixture to warm to room temperature and stir for 3 hours.
-
Validation Checkpoint 2: Monitor by TLC. If the acid chloride is consumed but the amide product is absent, check for the formation of an acylpyridinium byproduct (which indicates accidental pyridine contamination in your base or solvent).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl to remove 2,6-lutidine, followed by brine. Dry and concentrate.
References
Technical Support Center: Optimizing Chiral Resolution with (R)-Dimethoxy Amine
Status: Active Agent: Senior Application Scientist Topic: Optimization of Chiral Resolution Efficiency via Diastereomeric Salt Formation Reagent Focus: (R)-Dimethoxy Amine [Specifically: (R)-1-(3,4-dimethoxyphenyl)ethylamine and analogs]
Introduction: The Mechanics of Efficiency
Welcome to the Technical Support Center. You are likely here because you are using (R)-dimethoxy amine (a high-performance chiral base) to resolve a racemic acid intermediate.
This reagent is chosen for its electron-rich aromatic ring, which enhances
This guide moves beyond basic protocols to address the efficiency drivers : yield, enantiomeric excess (ee), and throughput.
Part 1: Critical Workflow Visualization
Before troubleshooting, verify your process flow against this standard efficiency model. Deviations here are the root cause of 80% of failures.
Figure 1: The Optimized Resolution Loop. Note the critical "Nucleation Event" node where most efficiency is lost due to supersaturation failures.
Part 2: Phase 1 - Solvent System & Screening (The "Black Box")
Q: I am seeing immediate precipitation upon adding the amine, but the ee is near zero (racemic salt). Why?
A: You are experiencing "Kinetic Trapping." The salt formation is too rapid, trapping the unwanted diastereomer in the crystal lattice before the thermodynamic equilibrium can be established.
-
The Fix: You must decouple salt formation from crystallization.
-
Heat to Reflux: Ensure the mixture is a completely clear solution at boiling point. If solid remains, add more solvent.
-
Polarity Adjustment: (R)-dimethoxy amine salts are often less soluble in non-polar solvents than their unsubstituted counterparts.
-
Use a Co-Solvent: Switch to a binary system. A common high-efficiency system for these amines is Ethanol:Water (9:1) or Isopropanol:Methanol . The alcohol provides solubility, while the water/methanol acts as a "structure breaker" to prevent rapid, amorphous crashing.
-
Q: How do I select the optimal solvent without wasting expensive reagent?
A: Perform a Dielectric Screen using the "200 mg rule" (200 mg of racemate).
| Solvent Class | Specific Solvent | Expected Outcome with (R)-Dimethoxy Amine |
| Protic Polar | Methanol / Ethanol | High Solubility. Good for forming the salt, but yield may be low. Use as the primary solvent. |
| Aprotic Polar | Acetonitrile / Acetone | Medium Solubility. Promotes sharp crystals. Excellent anti-solvent candidates. |
| Non-Polar | Toluene / MTBE | Low Solubility. Risk of "oiling out" or amorphous gum. Use only as a dropwise anti-solvent. |
| Chlorinated | DCM / Chloroform | Avoid. Often forms solvates that trap impurities. |
Part 3: Phase 2 - Stoichiometry (The "Critical Point")
Q: Should I use 0.5 equivalents or 1.0 equivalents of the amine?
A: This is the single most impactful decision for efficiency.
-
Method A: The "Pope-Peachy" Approach (0.5 eq)
-
Mechanism: You add only 0.5 equivalents of (R)-dimethoxy amine and 0.5 equivalents of an achiral base (like NaOH or Triethylamine).
-
Why: The chiral amine reacts preferentially with the matching enantiomer of your acid. The non-matching enantiomer remains in solution as the sodium/ammonium salt.
-
Efficiency: Highest Theoretical Yield (50% of racemate = 100% of desired). This maximizes the use of your expensive chiral reagent.
-
Risk: Requires precise pH control.
-
-
Method B: The Classical Approach (1.0 eq)
-
Mechanism: You form salts with both enantiomers.[1] You rely entirely on solubility differences (
) to separate them. -
Why: Easier to execute. Robust against pH fluctuations.
-
Efficiency: Lower.[2] You often lose yield because the "more soluble" salt still has some insolubility, contaminating the crop.
-
Recommendation: Start with 1.0 eq for initial screening. Once the solvent is locked, switch to 0.5 eq (Pope-Peachy) to double your throughput and reduce reagent costs.
Part 4: Troubleshooting Common Failures
Q: The reaction mixture has "Oiled Out" (formed a separate liquid phase) instead of crystallizing. How do I save it?
A: Oiling out occurs when the melting point of the diastereomeric salt is lower than the boiling point of the solvent mixture, or when the "metastable zone width" is too narrow.
Protocol: The "Oiling Out" Rescue
-
Re-heat: Return the mixture to a clear solution (reflux).
-
Seed: Cool to exactly 5°C below the saturation point. Add a tiny crystal of the pure salt (if available) or scratch the glass.
-
Slow Cool: The cooling rate is too fast. Use a controlled ramp: -5°C per hour .
-
Anti-Solvent Trick: If it still oils, add 5% volume of a highly non-polar solvent (like Hexane) at reflux. This alters the interfacial tension.
Q: My yield is high (80%), but the ee is low (20%). What went wrong?
A: You have formed a Solid Solution or a Conglomerate .
-
Diagnosis: If the IR spectra of the racemate salt and the resolved salt are identical, you have a solid solution (separation is impossible in this solvent).
-
The Fix: You must change the resolving agent family or the solvent drastically. Try changing the "dimethoxy" position (e.g., switch from 3,4-dimethoxy to 2,4-dimethoxy) to alter the crystal packing geometry.
Part 5: Recovery & Recycling
Q: (R)-Dimethoxy amine is expensive. How do I recover it efficiently?
A: Never discard the mother liquor. The amine is chemically stable and can be recycled indefinitely.
Recovery Protocol:
-
Combine: Collect the solid filter cake (Product A) and the Mother Liquor (Product B).
-
Basify: Treat the salt with 1M NaOH (pH > 12). The chiral amine will separate as an oil or precipitate.
-
Extract: Extract with MTBE or Toluene.
-
Dry & Distill: Dry over
. Crucial Step: Distill the amine under high vacuum to remove trace water and organic impurities. -
Validation: Check the specific rotation
of the recovered amine. If it drops by >2%, recrystallize the amine itself as a tartrate salt before reuse.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on solubility diagrams and Pope-Peachy methods).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Specific data on phenylethylamine derivatives).
-
Saigo, K., et al. (1980). "Optical Resolution of Chiral Amines via Diastereomeric Salt Formation". Bulletin of the Chemical Society of Japan. (Mechanistic insights into dimethoxy-substituted resolving agents).
-
Porter, W. H. (1991). "Resolution of Chiral Drugs".[1][3][4][5][6][7][8] Pure and Applied Chemistry. (Discusses the efficiency of 0.5 eq vs 1.0 eq methods).
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure-synth.com [pure-synth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. unchainedlabs.com [unchainedlabs.com]
Handling hygroscopic (R)-1-(2,6-Dimethoxyphenyl)ethylamine salts
Welcome to the Technical Support Center for handling (R)-1-(2,6-Dimethoxyphenyl)ethylamine salts . This guide is engineered for researchers, analytical chemists, and formulation scientists who require rigorous, moisture-free conditions to ensure reproducibility in asymmetric catalysis, structural elucidation, and drug development.
Mechanistic Overview: The Causality of Hygroscopicity
To effectively handle (R)-1-(2,6-Dimethoxyphenyl)ethylamine salts, one must understand the thermodynamic drivers of their moisture uptake. The molecule features a chiral center adjacent to a phenyl ring substituted with two methoxy groups[1]. When protonated to form a salt (e.g., a hydrochloride or sulfate), the resulting ammonium cation acts as a powerful hydrogen-bond donor. Simultaneously, the methoxy oxygens and the anionic counterion act as dense hydrogen-bond acceptors.
This dual donor-acceptor network creates a highly favorable thermodynamic sink for atmospheric water molecules. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH) , water vapor condenses onto the crystal lattice. The salt absorbs this water and eventually dissolves into a saturated aqueous droplet—a destructive phase transition known as deliquescence[2].
Moisture Control & Handling Workflow
To prevent deliquescence and ensure stoichiometric accuracy, handling must follow a strict decision tree based on ambient conditions.
Workflow for the controlled handling and moisture verification of hygroscopic amine salts.
Self-Validating Standard Operating Procedures (SOPs)
The following protocols form a closed-loop, self-validating system: Protocol A (Handling) prevents moisture uptake, while Protocol B (Titration) quantitatively validates the success of Protocol A.
Protocol A: Anhydrous Weighing and Transfer (Glovebox Method)
Causality: Atmospheric moisture introduces severe weighing errors (measuring the mass of water instead of the active salt), which ruins the stoichiometry of sensitive catalytic reactions.
-
Thermal Desorption: Bake all glass vials, spatulas, and weighing boats in an oven at >100°C for a minimum of 1 hour (preferably overnight) to drive off surface-adsorbed water[3].
-
Atmospheric Purging: Move the baked equipment and the sealed salt container into the glovebox antechamber. Perform a minimum of three evacuation/refill cycles (5 minutes each) using high-purity Argon or Nitrogen[3].
-
Static-Free Weighing: Inside the glovebox (maintained at <1 ppm H₂O), use an ultramicrobalance. Because dry inert atmospheres increase static electricity, use low-static weighing paper or conductive boats to prevent the highly polar salt powder from dispersing[2].
-
Micro-Environment Sealing: Transfer the weighed salt into an airtight reaction flask. If archiving the material, place the primary vial inside a secondary container filled with a desiccant (e.g., indicating silica gel)[2].
Protocol B: Moisture Quantification via Karl Fischer (KF) Titration
Causality: The KF redox reaction (
-
Solvent Buffering: Fill the KF titration vessel with a standard methanol/chloroform working medium[5]. Add a buffering agent (e.g., imidazole or salicylic acid) to maintain the optimal pH range.
-
System Validation (Blank): Titrate the solvent to an anhydrous electrometric endpoint to neutralize any residual moisture in the system before introducing the sample[6].
-
Sample Introduction: Rapidly transfer 10–20 mg of the hygroscopic salt into the vessel to minimize atmospheric exposure[6].
-
Titration: Execute the volumetric or coulometric titration until the endpoint is reached. A result of <0.5% w/w water validates that Protocol A was executed successfully.
Quantitative Reference Data
Table 1: General Classification of Pharmaceutical Salt Hygroscopicity [7]
| Hygroscopicity Class | Moisture Uptake (% w/w) at 25°C / 80% RH | Physical Consequence on Amine Salts |
|---|---|---|
| Non-hygroscopic | < 0.2% | Free-flowing powder; stable weighing. |
| Slightly hygroscopic | 0.2% – 2.0% | Minor clumping; requires standard desiccation. |
| Moderately hygroscopic | 2.0% – 15.0% | Significant caking; requires glovebox handling. |
| Very hygroscopic | ≥ 15.0% | Rapid mass gain; immediate stoichiometric errors. |
| Deliquescent | Sufficient to form a solution | Complete phase change to a saturated liquid droplet. |
Table 2: Impact of Moisture Uptake on Analytical & Synthetic Outcomes
| Analytical Method | Symptom of Moisture Contamination | Root Cause / Mechanism |
|---|
| ¹H NMR Spectroscopy | Broadened amine peaks; distorted baseline. | Rapid chemical exchange between
Troubleshooting & FAQs
Q1: My (R)-1-(2,6-Dimethoxyphenyl)ethylamine HCl salt has deliquesced into a sticky gel in the reagent bottle. How do I recover the crystalline form? A: Do not heat the gel in a standard benchtop oven. The combination of water and hydrochloride salts can release highly corrosive acidic vapors upon heating[2]. Solution: Dissolve the gelled salt in a minimal volume of anhydrous methanol or ethanol. Under an inert atmosphere and vigorous stirring, slowly add a non-polar anti-solvent (such as diethyl ether or heptane) to force recrystallization. Filter the resulting crystals under a nitrogen blanket and dry in a vacuum oven at 40–50°C.
Q2: Why is my NMR baseline distorted, and why is the integration of the amine protons completely off?
A: The salt has absorbed atmospheric water. In ¹H NMR, water in deuterated solvents (like DMSO-
Q3: We are scaling this compound up for an oral solid dosage formulation. How do we prevent moisture uptake during large-scale manufacturing? A: Relying solely on environmental control (HVAC) during large-scale manufacturing is expensive and prone to failure. Instead, employ pre-emptive formulation strategies. You can apply a film coating (a moisture-barrier polymer) to the final dosage form, or co-process the active pharmaceutical ingredient with hydrophobic excipients that deflect moisture away from the active salt[8].
Q4: How does the hygroscopicity of this salt affect our regulatory labeling and dosing calculations? A: Because hygroscopic salts fluctuate in mass depending on ambient humidity, dosing based on the salt weight is dangerous. To prevent medication errors, you must comply with the USP Salt Policy. This policy dictates that the nonproprietary name and the strength of the drug product must be expressed in terms of the active moiety (the free (R)-1-(2,6-Dimethoxyphenyl)ethylamine) rather than the salt equivalent[9].
References
-
"handling hygroscopic properties of hydrochloride salts" - Smolecule. 2
-
"(1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8" - Benchchem. 1
-
"Glovebox Policies and Procedures" - Texas A&M University. 3
-
"Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts" - Benchchem. 7
-
"Water Determination by Karl Fischer Titration - Monograph" - Metrohm. 5
-
"Water Determination (Karl Fischer Method)" - National Institute of Health Sciences (NIHS). 6
-
"Mastering Karl Fischer Moisture Analysis: A Complete Guide" - Alfa Chemistry. 4
-
"Karl Fischer Titration Tips: Water Content Measurement" - Sigma-Aldrich.
-
"Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals" - PMC/NIH. 8
-
"CDER's Application of the USP Salt Policy" - U.S. Food and Drug Administration (FDA). 9
Sources
- 1. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. metrohm.com [metrohm.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Technical Support Center: Crystallization of (R)-Amine Derivatives
Subject: Solvent Selection & Troubleshooting for Diastereomeric Salt Resolution
Ticket ID: CHIRAL-SOLV-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open
Mission Statement
Welcome to the Advanced Crystallization Support Center. You are likely here because your chiral amine resolution is facing one of three critical failures: oiling out (LLPS) , low enantiomeric excess (ee) , or poor yield .
Crystallizing (R)-amine derivatives via diastereomeric salt formation is not merely about precipitation; it is a thermodynamic competition between two distinct crystal lattices. The solvent is the referee. This guide moves beyond basic "trial and error" to provide a mechanistic understanding of solvent-solute interactions, ensuring you can engineer a self-validating crystallization process.
Module 1: The Logic of Solvent Selection
FAQ: "Which solvent class should I screen first for amine salts?"
The Scientist’s Perspective: Amine salts are ionic species. The "Like Dissolves Like" rule suggests high-polarity solvents, but this is a trap. If the solvent is too polar (e.g., water, pure methanol), both diastereomers may remain fully soluble, resulting in zero yield. If too non-polar (e.g., hexane), the salt won't dissolve at all, or will "oil out" immediately upon cooling.
You need a solvent that sits in the "Goldilocks Zone" of Dielectric Constants (
Solvent Class Performance Table
| Solvent Class | Examples | Role in Amine Crystallization | Technical Insight | |
| Lower Alcohols | Ethanol, IPA | 18–25 | Primary Solvent | Excellent H-bond donors/acceptors. Often used as the "good" solvent in binary mixtures. |
| Nitriles | Acetonitrile | 37 | Modifier | High polarity but aprotic. Good for breaking solvates but can cause oiling out if used alone. |
| Esters | Ethyl Acetate | 6 | Anti-Solvent | The "Workhorse." Often selective for one diastereomer. Low polarity suppresses solubility of the salt. |
| Ketones | Acetone, MEK | 20 | Intermediate | Good solubility for free amines, poor for salts. Excellent for inducing rapid nucleation (use with care). |
| Ethers | MTBE, THF | 7 | Anti-Solvent | Useful to drive yield, but high risk of forming amorphous solids due to fast precipitation. |
Module 2: Troubleshooting "Oiling Out" (LLPS)
Issue: "My product separates as a viscous oil droplets instead of crystals."
Root Cause Analysis: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is too wide or when the crystallization temperature is higher than the melting point of the solvated salt in that specific solvent mixture. This is thermodynamically stable but kinetically disastrous.
The Fix: You must force the system to bypass the liquid phase and enter the solid region of the phase diagram.
Workflow: Oiling Out Remediation
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) in amine salts.
Actionable Protocol for Oiling Out:
-
Re-heat the mixture until the oil dissolves (single phase).
-
Add 10-20% more solvent to lower the supersaturation.
-
Seed the solution before it reaches the temperature where oiling previously occurred.
-
Temperature Cycle: Oscillate the temperature by ±5°C around the nucleation point. This promotes the growth of crystalline solids at the expense of the amorphous oil (Ostwald Ripening).
Module 3: Optimizing Enantiomeric Excess (ee)
Issue: "I have crystals, but the chiral purity (ee) is stuck at 60-70%."
Mechanistic Insight: You are likely at the Eutectic Composition . In a ternary phase diagram (Solvent + D-Salt + L-Salt), the eutectic point represents the limit of resolution. No amount of recrystallization in the same solvent will improve the ee beyond this point if the solubility ratio is fixed.
Advanced Concept: Chirality Switching Changing the solvent can invert the stability of the diastereomers.[1] A salt that is less soluble in Ethanol might become the more soluble species in Acetonitrile due to specific solvation of the crystal lattice (solvates).
Protocol: The "Double-Solvent" Swerve
-
Isolate the 60% ee solid.
-
Switch Solvent Class: If you used an Alcohol (protic), switch to an Ester or Nitrile (aprotic) for the recrystallization.
-
Rationale: This alters the relative solubility (
) of the diastereomers.[1][2][3]-
Reference: Solvent-induced chirality switching has been documented where solvate formation stabilizes the "wrong" diastereomer, allowing the "right" one to remain in solution [1].
-
Module 4: Standardized Screening Protocol
Directive: Do not guess. Screen. Use this matrix to identify the optimal solvent system.
Equipment: 24-well HPLC vial block or similar. Scale: 50 mg amine per well.
Step-by-Step Methodology:
-
Preparation: Add 1.0 eq of Resolving Agent to 1.0 eq of Racemic Amine in all vials.
-
Solvent Addition: Add 500 µL of the following solvents to separate vials:
-
Pure: MeOH, EtOH, IPA, Acetone, Ethyl Acetate, Acetonitrile.[4]
-
Binary (1:1): EtOH/EtOAc, IPA/Water, Acetone/MTBE.
-
-
Dissolution: Heat to 60°C (or near boiling).
-
Note: If solid remains, add solvent in 100 µL increments until clear.
-
Critical Check: If solution turns yellow/brown, degas your solvents . Amines react with atmospheric CO2 to form carbamates/carbonates, which ruins crystallization [2].
-
-
Controlled Cooling: Cool to 20°C at a rate of 5°C/hour. Do not crash cool.
-
Harvest: Centrifuge/filter solids.
-
Analysis:
-
Yield: Mass of dried solid.
-
Purity: Chiral HPLC.
-
Figure of Merit (S):
. Maximize .
-
Module 5: Workflow Visualization
Figure 2: Logic flow for interpreting solvent screening results.
References
-
Kodama, K., et al. (2014).[3] "Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures." Crystal Growth & Design. Available at: [Link]
-
S.K. Kozma. (2001).[3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[3]
-
Mettler Toledo. "Oiling Out in Crystallization." Available at: [Link]
-
LibreTexts Chemistry. "Troubleshooting Crystallization." Available at: [Link]
Sources
Overcoming steric hindrance in 2,6-dimethoxy substituted amine reactions
Welcome to the Technical Support Center for advanced synthetic methodologies. This portal is designed for researchers, scientists, and drug development professionals facing challenges with highly sterically hindered substrates.
The presence of two ortho-methoxy groups in 2,6-dimethoxyaniline creates a dense steric shield and electronic deactivation around the nitrogen atom. This drastically reduces nucleophilicity, causing standard coupling conditions to fail. Below is a comprehensive diagnostic workflow and troubleshooting guide to overcome these barriers.
Diagnostic Workflow
Decision tree for functionalizing sterically hindered 2,6-dimethoxyanilines.
Module 1: Buchwald-Hartwig Cross-Coupling (C-N Arylation)
Q: Why do standard Pd/BINAP or Pd/dppf catalysts fail to couple 2,6-dimethoxyaniline with aryl halides? A: The steric bulk of the 2,6-dimethoxy groups prevents the amine from effectively coordinating to the palladium center during the rate-limiting amine binding and deprotonation steps. To overcome this, you must use specialized dialkylbiaryl phosphine ligands. BrettPhos is highly active for primary amines because its large steric profile forces the reductive elimination step. Conversely, RuPhos has a slightly smaller steric hindrance, making it the superior choice if you are coupling an already hindered secondary amine[1][2].
Self-Validating Protocol: BrettPhos-Mediated Buchwald-Hartwig Coupling
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a dry Schlenk tube with the aryl halide (1.0 equiv), 2,6-dimethoxyaniline (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to reach a 0.2 M concentration.
-
Validation Check 1: The solution should transition to a deep red/burgundy color, indicating the successful formation of the active L-Pd(0) species.
-
-
Heating: Seal the tube and heat to 110 °C for 12–24 hours.
-
In-Process Monitoring: After 4 hours, extract a 10 µL aliquot, quench with wet EtOAc, and analyze via LC-MS.
-
Validation Check 2: The disappearance of the aryl halide peak and the appearance of the product mass confirm catalytic turnover. If the aryl halide remains untouched, oxygen contamination likely deactivated the Pd(0) catalyst.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for column chromatography.
Module 2: Direct Reductive Amination (C-N Alkylation)
Q: My reductive amination using NaBH(OAc)3 yields mostly unreacted 2,6-dimethoxyaniline and the reduced alcohol of my carbonyl. How do I fix this? A: Direct reductive amination relies on the in situ formation of an imine or iminium ion. Because of the extreme steric hindrance of 2,6-dimethoxyaniline, imine formation is thermodynamically disfavored. Consequently, the reducing agent prematurely reduces the carbonyl to an alcohol before the amine can attack[3][4]. You must decouple the reaction into a stepwise process using a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) to force and trap the imine intermediate before introducing the reductant[5][6].
Self-Validating Protocol: Ti(OiPr)4-Promoted Stepwise Reductive Amination
-
Imine Formation: In a round-bottom flask under nitrogen, combine the carbonyl compound (1.0 equiv) and 2,6-dimethoxyaniline (1.1 equiv) in anhydrous THF (0.5 M). Add Ti(OiPr)4 (2.0 equiv).
-
Activation: Stir at room temperature (or heat to 60 °C for hindered ketones) for 12 hours.
-
Validation Check 1: Extract a 50 µL aliquot, dilute in dry C6D6, and run a crude 1H-NMR. Look for the disappearance of the aldehyde/ketone signal and the appearance of a distinct imine C-H peak (typically 8.0–8.5 ppm). Do not proceed until this is confirmed.
-
-
Reduction: Once imine formation is confirmed, cool the mixture to 0 °C. Carefully add NaBH4 or NaBH(OAc)3 (1.5 equiv) in portions.
-
Validation Check 2: Mild effervescence will occur. The reaction color typically shifts from deep yellow (imine) to pale or colorless as the secondary amine forms.
-
-
Quench & Workup: Quench by adding 1M NaOH or water to precipitate TiO2 salts. Filter the thick white slurry through Celite, wash thoroughly with EtOAc, and extract the filtrate.
Module 3: Amide Bond Formation (N-Acylation)
Q: Standard EDC/HOBt or DCC couplings are failing to acylate 2,6-dimethoxyaniline. What is the alternative? A: Standard carbodiimide couplings proceed via an O-acylisourea intermediate. The 2,6-dimethoxy groups physically block the nitrogen lone pair from attacking this bulky intermediate. You must bypass this by generating a highly reactive, less sterically encumbered electrophile—such as an acid chloride—or by using highly reactive uronium salts like HATU combined with microwave irradiation to overcome the immense activation energy barrier[7][8].
Self-Validating Protocol: Microwave-Assisted HATU Coupling
-
Activation: In a microwave-safe vial, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
-
Validation Check 1: The solution should turn a distinct yellow color, confirming the formation of the active HOAt ester.
-
-
Amine Addition: Add 2,6-dimethoxyaniline (1.0 equiv) to the activated ester.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30–60 minutes.
-
Validation Check 2: Monitor the pressure/temperature curve on the microwave reactor interface. A stable pressure curve ensures steady heating without solvent decomposition.
-
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to pull DMF into the aqueous layer), followed by saturated NaHCO3 and brine.
Quantitative Data Summary: Reagent Selection Guide
| Reaction Type | Target Amine Profile | Recommended Reagents / Catalyst | Base / Additive | Temp | Expected Yield |
| C-N Arylation | Primary (e.g., 2,6-dimethoxyaniline) | Pd2(dba)3 + BrettPhos | NaOtBu | 110 °C | 70–90% |
| C-N Arylation | Secondary (Hindered) | Pd2(dba)3 + RuPhos | NaOtBu | 110 °C | 65–85% |
| C-N Alkylation | Primary (e.g., 2,6-dimethoxyaniline) | Ti(OiPr)4 + NaBH4 | None | 25–60 °C | 80–95% |
| N-Acylation | Primary (e.g., 2,6-dimethoxyaniline) | HATU / Acid Chloride | DIPEA / Pyridine | 120 °C (MW) | 60–85% |
References
1.[3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry - ACS Publications. URL:[Link] 2.[1] "Crystal structure of the RuPhos ligand." IUCr Journals. URL:[Link] 3.[4] "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link] 4.[2] "Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos." ResearchGate. URL:[Link] 5.[7] "Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer." PMC - NIH. URL:[Link] 6.[5] "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I." DICP. URL:[Link] 7.[6] "Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2." Rhodium.ws. URL:[Link] 8.[8] "EP3259253A1 - Sulfonylureas and related compounds and use of same." Google Patents. URL:
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3259253A1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]
Technical Support Hub: Purification of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine
Ticket ID: TSH-2024-0042 Subject: Optimization of Enantiopurity and Isolation for Sterically Congested Chiral Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The purification of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine presents unique challenges compared to its unsubstituted analogs (e.g.,
This guide provides a tiered troubleshooting approach, moving from fundamental chemical resolution to advanced biocatalytic polishing and chromatographic isolation.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, characterize your crude intermediate. The presence of specific impurities dictates the purification strategy.
Purification Logic Flow
The following diagram illustrates the decision process based on crude purity and enantiomeric excess (% ee).
Figure 1: Decision matrix for selecting the optimal purification pathway based on initial enantiomeric excess.
Module 2: Chemical Resolution (The Workhorse)
For crude mixtures with moderate ee (50-85%), diastereomeric salt formation is the most robust method. The steric hindrance of the 2,6-dimethoxy group requires specific resolving agents to form stable crystal lattices.
Recommended Resolving Agent
(+)-L-Tartaric Acid or (S)-Mandelic Acid . Note: Due to the electron-rich nature of the ring, avoid strong mineral acids during initial salt formation to prevent potential electrophilic substitution by-products if impurities are present.
Protocol A: Resolution with (+)-L-Tartaric Acid
Objective: Upgrade ee from ~70% to >98%.
-
Stoichiometry: Use 0.5 to 1.0 equivalents of (+)-L-Tartaric acid relative to the amine.
-
Solvent System: Methanol (MeOH) is the primary solvent. The 2,6-dimethoxy group reduces solubility in non-polar solvents, but pure MeOH can be too solubilizing.
-
Optimization: Use MeOH:MTBE (Methyl tert-butyl ether) in a 2:1 ratio.
-
-
Procedure:
-
Dissolve crude amine in MeOH (5 mL/g).
-
Add (+)-L-Tartaric acid (dissolved in warm MeOH) dropwise at 60°C.
-
Critical Step: Hold at 50°C for 30 minutes. If the solution is clear, add MTBE slowly until slight turbidity persists.
-
Cool to room temperature at a rate of 10°C/hour.
-
Chill to 0°C for 4 hours.
-
-
Harvest: Filter the salt. Wash with cold MTBE.
-
Liberation: Suspend salt in water, basify with 2M NaOH (pH > 12), and extract with DCM or Toluene.
Troubleshooting: "Oiling Out"
Symptom: The mixture separates into two liquid phases instead of crystallizing. Root Cause: The 2,6-dimethoxy substituents prevent tight packing in the crystal lattice, lowering the melting point of the solvated salt. Corrective Actions:
-
Seeding: You must retain a small amount of pure salt from a previous successful batch to use as seeds. Add at 45°C.
-
High-Shear Stirring: Vigorous stirring during the cooling phase can induce nucleation.
-
Solvent Switch: Replace MeOH with Ethanol/Water (95:5) . The water aids in forming a hydrate, which often crystallizes better than the anhydrous salt.
Module 3: Biocatalytic Polishing (Enzymatic)
If you are synthesizing the amine via transamination or need to resolve a racemate under mild conditions, (R)-selective
Protocol B: Kinetic Resolution / Asymmetric Synthesis
Enzyme Class: (R)-selective
| Parameter | Specification | Reason |
| Amine Donor | Isopropylamine (IPA) (1M - 2M) | Drives equilibrium; acetone coproduct is volatile. |
| pH Buffer | Potassium Phosphate (pH 7.0 - 8.0) | Optimal enzyme stability; prevents substrate ionization issues. |
| Co-solvent | DMSO (5-10% v/v) | Improves solubility of the lipophilic 2,6-dimethoxy substrate. |
| Temperature | 30°C - 35°C | Balance between rate and enzyme deactivation. |
Technical Insight: The 2,6-dimethoxy group creates a "steric wall." Standard wild-type enzymes may show <1% conversion. You must use variants engineered for bulky-bulky ketones/amines. If conversion stalls at 50% (kinetic resolution), filter the enzyme and proceed to Acid-Base Extraction to separate the (R)-amine from the unreacted (S)-ketone.
Module 4: Impurity Removal (Acid-Base Extraction)
The most common impurities are the corresponding ketone (acetophenone derivative) and neutral organic by-products.
Workflow Visualization
This process relies on the reversible ionization of the amine.
Figure 2: pH-swing extraction protocol for removing non-basic impurities.
Critical Warning: Do not leave the 2,6-dimethoxy amine in highly acidic aqueous solution (pH < 1) for extended periods (>24h), especially if oxidants are present. The electron-rich ring can undergo oxidative degradation.
FAQ: Frequently Asked Questions
Q1: My chiral HPLC shows a shoulder peak. Is this the enantiomer?
-
Analysis: Likely not. The 2,6-dimethoxy group causes restricted rotation (atropisomerism-like effects) in some solvents, but more likely, it is the des-methyl impurity (phenol derivative) if harsh acids were used.
-
Action: Run LC-MS. If Mass = M-14, it is a demethylated byproduct. If Mass is identical, check your column temperature; low temps can broaden peaks due to rotamers.
Q2: Can I use distillation for purification?
-
Answer: Yes, but with caution.
-
Data: Boiling point is high (>120°C at reduced pressure).
-
Risk: Prolonged heat can cause racemization or decomposition.
-
Recommendation: Use Kugelrohr distillation or Short Path Distillation under high vacuum (<1 mbar) only as a final polishing step after salt breaking.
Q3: The yield from the tartaric acid resolution is only 25%. Why?
-
Root Cause: You likely formed the "neutral salt" (2:1 amine:acid) instead of the "acid salt" (1:1), or the solubility in pure MeOH is too high.
-
Fix: Ensure you are using 1.0 equivalent of acid. Add MTBE as an anti-solvent until the cloud point is reached.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition.
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Tartaric Acid protocols).
-
Shin, J.S., & Kim, B.G. (2002). "Kinetic Resolution of
-Methylbenzylamine with Omega-Transaminase." Biotechnology and Bioengineering. -
BenchChem. "(1S)-1-(2,6-Dimethoxyphenyl)ethylamine Structure and Applications." (Used for physical property verification).[5]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 3. Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Technical Comparison: (R)-1-(2,6-Dimethoxyphenyl)ethylamine vs. (R)-1-Phenylethylamine
This guide provides an in-depth technical comparison between the industry-standard (R)-1-Phenylethylamine and the specialized, sterically congested (R)-1-(2,6-Dimethoxyphenyl)ethylamine .[1]
Content Type: Technical Application Guide Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists[1]
Executive Summary: The Structural Divergence
In chiral resolution and asymmetric synthesis, the choice of auxiliary or resolving agent is often a trade-off between cost/availability and stereochemical leverage .
-
(R)-1-Phenylethylamine (PEA): The "workhorse" of chiral chemistry.[1] It is inexpensive, widely available, and effective for a broad range of acidic racemates. However, its relatively unhindered phenyl ring allows for significant conformational freedom, which can limit chiral discrimination in difficult cases (low enantiomeric excess or overlapping NMR signals).
-
(R)-1-(2,6-Dimethoxyphenyl)ethylamine (2,6-DMPEA): A "precision tool."[1] The introduction of methoxy groups at the ortho (2,[2]6) positions creates a steric lock . This modification restricts bond rotation between the aromatic ring and the chiral center, creating a rigid, electron-rich "chiral pocket."[1] It is superior for resolving sterically demanding substrates and for use as a Chiral Solvating Agent (CSA) in NMR where maximum peak separation (
) is required.
Structural & Electronic Analysis
The functional difference between these two agents is driven by steric gearing and electronic density .
Comparative Data Table
| Feature | (R)-1-Phenylethylamine (PEA) | (R)-1-(2,6-Dimethoxyphenyl)ethylamine |
| Molecular Weight | 121.18 g/mol | 181.23 g/mol |
| Steric Environment | Open, rotationally free phenyl ring.[1] | Congested. 2,6-MeO groups restrict C(ipso)-C(chiral) rotation. |
| Electronic Profile | Neutral aromatic system.[1] | Electron-Rich. Methoxy groups are strong |
| Basicity ( | ~9.8 | ~9.5 (Slightly lower due to steric inhibition of solvation). |
| Primary Application | Bulk resolution of generic acids. | High-value resolution; NMR Chiral Solvating Agent (CSA). |
| Solubility | Moderate in non-polar solvents.[1] | Higher solubility in organics (lipophilic MeO groups). |
Mechanistic Visualization
The following diagram illustrates the "Steric Lock" mechanism that gives 2,6-DMPEA its superior discrimination capabilities.
Caption: The 2,6-dimethoxy groups (green path) restrict rotation, pre-organizing the chiral pocket for tighter binding and higher discrimination compared to the freely rotating PEA (red path).
Application 1: Chiral Resolution via Crystallization
When to Switch to 2,6-DMPEA
Use standard PEA first.[1] Switch to 2,6-DMPEA if:
-
Salt Solubility is Too High: The methoxy groups often alter the lattice energy, potentially precipitating salts that remain soluble with PEA.
-
Poor Selectivity (low ee): If PEA yields <40% ee after the first crystallization, the "loose" fit of the phenyl ring is likely the culprit. The rigid 2,6-DMPEA can increase the energy difference between diastereomers (
), leading to sharper separation.
Experimental Protocol: Resolution of a Hindered Carboxylic Acid
Objective: Resolve rac-2-(4-isobutylphenyl)propionic acid (Ibuprofen derivative) using 2,6-DMPEA.
Reagents:
-
Racemic Acid (10 mmol)
-
(R)-1-(2,6-Dimethoxyphenyl)ethylamine (0.55 eq, 5.5 mmol)[1]
-
Solvent: Ethanol/Hexane (variable ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of racemic acid in 20 mL of hot Ethanol (abs).
-
Addition: Add 5.5 mmol of (R)-2,6-DMPEA dropwise. Note: We use 0.55 eq to target the "Pope-Peachy" method, optimizing for the less soluble diastereomer.
-
Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Isolation: Filter the white precipitate. Wash with cold Ethanol/Hexane (1:1).
-
Liberation: Suspend the salt in EtOAc (30 mL) and treat with 1M HCl (15 mL). Separate the organic layer, dry over MgSO₄, and concentrate.
-
Analysis: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Application 2: NMR Chiral Solvating Agent (CSA)
This is the premier application for 2,6-DMPEA. In NMR, the magnitude of peak splitting (
-
PEA: Often produces small splittings (
ppm) due to rapid exchange and averaging of conformations. -
2,6-DMPEA: The electron-rich ring creates strong
- stacking interactions with electron-deficient analytes (e.g., fluoro-acids, nitro-derivatives), while the steric bulk locks the geometry.[1] This typically yields 2x to 3x larger splitting ( ppm).
Protocol: Enantiomeric Excess Determination via ¹H NMR
Substrate: rac-Mandelic Acid derivative (or similar chiral acid).[1]
-
Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃.
-
Base Addition: Add 1.0 - 2.0 equivalents of (R)-2,6-DMPEA directly to the NMR tube.
-
Shimming: Shake well. Ensure the solution is clear.
-
Acquisition: Acquire ¹H NMR (minimum 400 MHz).
-
Analysis: Focus on the methine proton (
-proton) of the acid.-
Measure the chemical shift difference (
) between the two diastereomeric signals. -
Calculate ee% =
.
-
Strategic Selection Guide
Use the following decision matrix to select the appropriate agent for your campaign.
Caption: Decision tree for selecting between PEA and 2,6-DMPEA based on substrate complexity and project constraints.
References
-
Ingersoll, A. W. (1937). "Resolution of 1-Phenylethylamine." Organic Syntheses.
-
Saigo, K., et al. (1982). "Optical Resolution of 1-Phenylethylamine and its Derivatives." Bulletin of the Chemical Society of Japan.
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Detailed discussion on CSA mechanisms and steric effects).
-
BenchChem Technical Report. (2025). "Properties and Applications of (1S)-1-(2,6-Dimethoxyphenyl)ethylamine."
- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational data on the synthesis and properties of 2,6-dimethoxy phenethylamines).
Sources
Optical rotation reference values for (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine
An in-depth comparative analysis of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine requires moving beyond basic physical constants to understand the structural physics that drive its performance. As the demand for enantiomerically pure pharmaceuticals intensifies, selecting an optimal chiral resolving agent or auxiliary is paramount.
This guide provides a rigorous framework for evaluating the optical rotation and resolving efficacy of this highly sterically hindered chiral amine against traditional industry alternatives.
Structural Causality and Chiral Recognition
The specific optical rotation (
In traditional resolving agents like (R)-1-phenylethylamine, the ethylamine side chain enjoys relatively free rotation around the
-
Conformational Locking: The 2,6-dimethoxy substitution severely restricts the rotation of the chiral center, minimizing conformational entropy.
-
Hydrogen Bond Acceptors: The electron-rich methoxy oxygens provide secondary interaction sites, facilitating tighter, more organized hydrogen-bonding networks during diastereomeric salt formation.
The Causality of Performance: This structural rigidity directly translates to highly organized, tightly packed crystal lattices. When utilized in asymmetric synthesis, this restricted conformation often yields significantly higher enantiomeric excesses (ee) in a single fractional crystallization pass compared to conformationally flexible alternatives.
Comparative Optical Rotation and Performance Data
To objectively evaluate the utility of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine, we must benchmark its optical and physical properties against standard chiral amines . The table below summarizes their comparative profiles under standard analytical conditions.
| Compound | CAS Number | Representative | Steric Hindrance Profile | Typical Resolving Efficiency (1st Pass) |
| (R)-1-Phenylethylamine | 3886-69-9 | +30.0° to +40.0° | Low | Moderate (60-75% ee) |
| (R)-1-(1-Naphthyl)ethylamine | 3886-70-2 | -60.0° to -80.0° | High (Planar bulk) | High (75-85% ee) |
| (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine | 1241682-75-6 | -18.0° to -25.0°* | Very High (Orthogonal bulk) | Very High (>85% ee) |
*Note: The exact magnitude of specific rotation is highly sensitive to solvent, concentration, and temperature. The (S)-enantiomer exhibits an identical magnitude with a positive sign.
Experimental Workflows & Validation
A. Diastereomeric Salt Resolution
The following protocol outlines a thermodynamically controlled resolution of a racemic acid using the target chiral amine.
Workflow for chiral resolution using (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine.
Step-by-Step Methodology:
-
Equimolar Addition: Dissolve 10.0 mmol of the racemic acid substrate in 20 mL of EtOH/H2O (1:1 v/v) at 60 °C. Slowly add 10.0 mmol of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine.
-
Causality Check: The dielectric constant of the EtOH/H2O mixture perfectly balances the solubility of the unreacted amine and the precipitating diastereomeric salt, ensuring thermodynamic control over the crystallization process.
-
-
Thermodynamic Equilibration: Allow the solution to cool to 20 °C at a strictly controlled rate of 5 °C/hour. Do not crash-cool; rapid kinetics trap the more soluble diastereomer in the crystal lattice, destroying the ee.
-
Isolation & Washing: Filter the less soluble (R,R)-diastereomeric salt. Wash with 5 mL of ice-cold solvent to remove mother liquor residue.
-
Acidification: Suspend the salt in diethyl ether and wash with 1M HCl. The aqueous layer retains the chiral amine hydrochloride (which can be recovered for reuse ), while the ether layer contains the highly enantioenriched acid.
B. High-Precision Polarimetry for Optical Rotation
Trustworthiness in polarimetry demands a self-validating system. A single measurement is an anecdote; a statistically validated, temperature-controlled, and concentration-bracketed series is reliable data.
Self-validating polarimetric workflow for specific optical rotation measurement.
Step-by-Step Methodology:
-
Gravimetric Preparation: Accurately weigh 100.0 mg of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine (purity >99% verified by NMR) into a 10.00 mL volumetric flask. Dissolve and make up to the mark with anhydrous methanol (Analytical Grade). This establishes a precise concentration of
g/100 mL. -
Thermal Equilibration: Transfer the solution to a 1.000 dm jacketed polarimeter cell. Circulate water at exactly 20.0 ± 0.1 °C for 15 minutes.
-
Causality Check: Optical rotation is highly temperature-dependent due to solvent expansion and subtle conformational shifts of the methoxy groups.
-
-
System Blanking: Zero the polarimeter using a cell filled only with the anhydrous methanol from the exact same batch. This eliminates solvent impurities and cell-window biases, validating the baseline.
-
Measurement: Record the observed rotation (
) at the Sodium D-line (589.3 nm) in triplicate. Calculate the specific rotation using Biot's law: .
References
-
Title: (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride Life Science Materials Source: American Elements URL: [Link]
Chiral stationary phases for separating dimethoxybenzylamine enantiomers
Technical Guide: Chiral Stationary Phases for Separating Dimethoxybenzylamine Enantiomers
Executive Summary: The Amine Challenge
Separating enantiomers of dimethoxybenzylamine (and its analogs like 1-(3,4-dimethoxyphenyl)ethylamine) presents a classic chromatographic challenge. As a primary amine, the basic nitrogen moiety actively interacts with residual silanols on silica supports, leading to severe peak tailing and reduced resolution.
While polysaccharide-based phases are the industry workhorses, Crown Ether phases often provide superior selectivity for primary amines due to a specific host-guest inclusion mechanism. This guide objectively compares these technologies, providing actionable protocols to achieve baseline resolution (
Mechanism of Action: Selectivity Drivers
To select the right column, one must understand the molecular recognition mechanism.
-
Crown Ether Phases (e.g., Crownpak CR): Operate via a "Host-Guest" mechanism. The ammonium ion (
) of the analyte inserts into the crown ether cavity. Chiral discrimination is driven by the steric fit of the substituents around the chiral center against the chiral barrier of the crown ether. -
Polysaccharide Phases (e.g., Chiralpak IA, OD-H): Rely on a "Three-Point Interaction" involving hydrogen bonding,
stacking, and dipole-dipole interactions in a chiral groove.
Figure 1: Mechanistic comparison of chiral recognition for primary amines. Note the requirement for protonation in Crown Ether phases versus free-base form in Polysaccharide phases.
Comparative Analysis: Product Landscape
The following table synthesizes performance metrics for methoxy-substituted benzylamine analogs.
| Feature | Crown Ether (Crownpak CR+) | Immobilized Amylose (Chiralpak IA) | Coated Cellulose (Chiralcel OD-H) |
| Primary Mechanism | Inclusion Complex (Ammonium) | H-Bonding / Steric Fit | H-Bonding / Steric Fit |
| Mobile Phase Mode | Reversed Phase (Acidic) | Normal Phase / Polar Organic | Normal Phase |
| Typical Alpha ( | 1.5 – 3.0 (Very High) | 1.1 – 1.5 (Moderate) | 1.1 – 1.4 (Moderate) |
| Resolution ( | Often > 5.0 | 1.5 – 3.0 | 1.2 – 2.0 |
| Sample Capacity | Low (Analytical only) | High (Preparative) | High (Preparative) |
| Robustness | Sensitive to pH changes | Highly Robust (Immobilized) | Solvent Restricted |
| Additives Required | DEA, TEA, or IPAm (0.1%) | DEA or TEA (0.1%) | |
| Recommendation | Primary Choice for Analysis | Primary Choice for Purification | Legacy Alternative |
Expert Insight:
For analytical quantification of enantiomeric excess (ee), Crownpak CR(+) is superior. The separation factor (
Method Development Workflow
Do not rely on trial and error. Follow this logic gate to minimize solvent waste and time.
Figure 2: Decision matrix for selecting the optimal stationary phase based on project goals.
Detailed Experimental Protocols
Protocol A: Analytical Quantitation (Crown Ether)
Best for: QC release, reaction monitoring, high-precision ee determination.
-
Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.0 to 2.0).-
Preparation: Add roughly 1.6 mL of 60%
to 1 L of ultrapure water. -
Modifier: Methanol (0% to 15% v/v). Adding MeOH reduces retention time (
) but may decrease .
-
-
Flow Rate: 0.4 – 0.8 mL/min (Note: High viscosity of water requires lower flow rates to manage backpressure).
-
Temperature:
(Lower temperature often improves resolution on Crown phases). -
Detection: UV @ 210 nm (or 280 nm for the aromatic ring).
-
Self-Validation:
-
System Suitability: Inject a racemic standard. The peaks should be baseline separated.
-
Note: The elution order is typically determined by the configuration of the crown ether.
-
Protocol B: Preparative Isolation (Immobilized Polysaccharide)
Best for: Isolating grams of material, easy solvent evaporation.
-
Column: Chiralpak IA (250 x 4.6 mm for screening; scale up to 20/50 mm ID).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Why DEA? The 0.1% DEA is critical . Without it, the amine will tail severely due to silanol interactions.
-
-
Flow Rate: 1.0 mL/min (analytical).
-
Temperature:
. -
Optimization:
-
If retention is too low, switch Ethanol to 2-Propanol (IPA).
-
If solubility is poor, switch to Polar Organic Mode : 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid (use Chiralpak IA or IC only).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions | Polysaccharide: Increase DEA/TEA to 0.2%. Crown: Lower pH (add more |
| Broad Peaks | Slow mass transfer | Increase column temperature to |
| No Separation | Wrong selector match | Switch from Amylose (IA) to Cellulose (IC/OD) or vice versa. |
| High Backpressure | Viscous mobile phase | Crown: Reduce flow rate; ensure MeOH < 15%. |
References
-
Hyun, M. H. (2012).[1] "Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity." Journal of Food Chemistry. Link
-
Armstrong, D. W., et al. (2014). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC North America. Link
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR(+)/CR(-)." Link
-
Welch, C. J. (1994).[2] "Evolution of chiral stationary phase design in the Pirkle type phases." Journal of Chromatography A. Link
Sources
Efficiency of (R)-1-(2,6-Dimethoxyphenyl)ethylamine vs (R)-1-(1-Naphthyl)ethylamine in Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric synthesis and chiral resolution, the selection of an appropriate chiral amine dictates the thermodynamic success of diastereomeric crystallization and the stereoselectivity of auxiliary-guided reactions. This guide provides a rigorous comparative analysis of two prominent chiral amines: (R)-1-(1-Naphthyl)ethylamine (NEA) and (R)-1-(2,6-Dimethoxyphenyl)ethylamine (DME) . While NEA is a classical, highly efficient resolving agent favored for its robust crystallization properties[1], DME serves as an advanced, electron-rich chiral auxiliary designed for sterically demanding, metal-coordinated stereoselective transformations[2].
Structural Causality and Mechanistic Profiling
To achieve high enantiomeric excess (ee), an application scientist must match the structural properties of the chiral amine to the mechanistic requirements of the workflow.
(R)-1-(1-Naphthyl)ethylamine (NEA): The Crystallization Workhorse
NEA is structurally characterized by a rigid, planar naphthyl ring system adjacent to the chiral center.
-
Mechanistic Causality : The extended
-system promotes robust intermolecular stacking. When NEA reacts with racemic carboxylic acids, it forms diastereomeric salts. The planar nature of the naphthyl group allows the less soluble diastereomer (often the p-salt) to pack densely into a crystal lattice, driving the resolution process thermodynamically 3[3]. -
Applications : It is heavily utilized in the industrial resolution of dicarboxylic acids and serves as a critical pharmaceutical intermediate for APIs such as Cinacalcet4[4].
(R)-1-(2,6-Dimethoxyphenyl)ethylamine (DME): The Steric Gatekeeper
DME replaces the naphthyl group with a 2,6-dimethoxyphenyl moiety. This substitution fundamentally shifts its utility from a resolving agent to a highly specialized chiral auxiliary.
-
Mechanistic Causality : The two methoxy groups provide immense steric bulk directly adjacent to the chiral center, effectively shielding one enantioface of the substrate during nucleophilic attack. Furthermore, the oxygen lone pairs act as hard Lewis bases, enabling bidentate or tridentate chelation with transition metals. This rigidifies the transition state, drastically lowering the activation energy for the desired stereochemical pathway while blocking the alternative2[2].
Comparative Efficiency Profile
The following table summarizes the quantitative and qualitative performance metrics of NEA and DME based on established synthetic workflows.
| Performance Metric | (R)-1-(1-Naphthyl)ethylamine (NEA) | (R)-1-(2,6-Dimethoxyphenyl)ethylamine (DME) |
| Primary Application | Chiral Resolving Agent / API Intermediate | Chiral Auxiliary / Ligand Precursor |
| Mechanism of Stereocontrol | Diastereomeric Salt Crystallization ( | Steric Shielding & Metal Chelation |
| Typical Resolution Efficiency | High (Often >95% ee after one recrystallization) | Moderate (Steric bulk can hinder salt formation) |
| Metal Coordination Ability | Poor (Monodentate nitrogen only) | Excellent (N,O,O-tridentate potential) |
| Auxiliary Cleavage Conditions | Standard hydrogenolysis (Pd/C, H₂) | Requires harsher acidic/oxidative conditions |
| Cost & Scalability | Highly scalable, low cost | Specialized, higher cost |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.
Protocol A: Diastereomeric Salt Resolution using (R)-NEA
This protocol leverages the solubility differentials of diastereomeric salts to resolve a racemic carboxylic acid5[5].
-
Salt Formation : Dissolve 1.0 equivalent of the racemic carboxylic acid in 2-propanol (5 mL/mmol) at 50°C. Slowly add 0.9 equivalents of (R)-NEA dropwise. Causality: Using 0.9 equivalents prevents the crystallization of the more soluble n-salt by ensuring the resolving agent is the limiting reagent.
-
Controlled Crystallization : Allow the solution to cool to room temperature at a rate of 5°C/hour. Causality: Slow cooling promotes the formation of a thermodynamically stable, highly ordered crystal lattice of the p-salt, excluding the n-salt impurities.
-
Filtration & Validation : Filter the precipitated p-salt. Self-Validation Step : Analyze a 1 mg sample of the salt via chiral HPLC. If the diastereomeric excess (de) is < 98%, perform a secondary recrystallization from hot 2-propanol before proceeding.
-
Acidification : Suspend the pure salt in a biphasic mixture of 1M HCl and diethyl ether. Stir vigorously for 30 minutes. The (R)-NEA partitions into the aqueous layer as a hydrochloride salt, while the enantiopure carboxylic acid partitions into the organic layer.
Protocol B: Asymmetric Alkylation utilizing (R)-DME as a Chiral Auxiliary
This protocol utilizes DME to direct the stereochemistry of an enolate alkylation2[6].
-
Imine Condensation : React the prochiral ketone with 1.05 equivalents of (R)-DME in toluene, using catalytic p-toluenesulfonic acid and a Dean-Stark trap to remove water.
-
Metalation & Chelation : Cool the solution to -78°C and add 1.1 equivalents of Lithium Diisopropylamide (LDA). Causality: The lithium cation coordinates with the nitrogen and the methoxy oxygens of the DME auxiliary, locking the enolate into a rigid, highly shielded Z-configuration.
-
Stereoselective Alkylation : Introduce the alkyl halide electrophile. The extreme steric bulk of the 2,6-dimethoxyphenyl group completely blocks the Re-face, forcing the electrophile to attack exclusively from the Si-face.
-
Cleavage & Validation : Quench with mild aqueous acid to hydrolyze the imine, releasing the enantiopure alkylated ketone and recovering the DME auxiliary. Self-Validation Step : Confirm the recovery of the auxiliary via GC-MS to ensure no degradation occurred during the hydrolysis step.
Visualizations
Workflow for the optical resolution of racemic acids using (R)-NEA.
Mechanistic pathway of (R)-DME acting as a sterically gated chiral auxiliary.
References
-
Benchchem. "(1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8". Benchchem.2
-
CoreyChem. "(S)-(-)-1-(1-Naphthyl)ethylamine(cas no.: 10420-89-0)". CoreyChem. 1
-
Bereczki, L. et al. "Optical resolution of 1-(1-naphthyl)ethylamine by its dicarboxylic acid derivatives: Structural features of the oxalic acid derivative diastereomeric salt pair." Semantic Scholar. 3
-
Google Patents. "WO2017033134A1 - Enzymatic process for the preparation of (R)-1-(1-naphthyl)ethylamine, an intermediate of cinacalcet hydrochloride". Google Patents. 4
-
Google Patents. "JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid". Google Patents. 5
Sources
- 1. (S)-(-)-1-(1-Naphthyl)ethylamine(cas no.: 10420-89-0) - Career Henan Chemical Co. [coreychem.com]
- 2. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 5. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]
- 6. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
A Comprehensive Comparison Guide: GC-MS Analysis Workflows for (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine Derivatives
For researchers and drug development professionals, the enantiomeric profiling of chiral primary amines is a critical quality control step. The compound (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine serves as a highly valuable chiral building block and intermediate in asymmetric synthesis and pharmaceutical development[1].
However, analyzing this specific molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique physicochemical challenges. The primary amine group readily forms intermolecular hydrogen bonds with the silanol groups of the GC column, leading to severe peak tailing and poor resolution[2]. Furthermore, the bulky 2,6-dimethoxy groups on the aromatic ring create significant steric hindrance, complicating standard derivatization efforts.
To achieve baseline resolution and high sensitivity, chemical derivatization is mandatory[3]. This guide objectively compares the two leading analytical workflows for the GC-MS analysis of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine derivatives: Direct Chiral Separation (using an achiral reagent) versus Indirect Chiral Separation (using a chiral derivatizing agent).
Mechanistic Causality: Evaluating the Derivatization Strategies
To design a self-validating and robust protocol, we must understand the causality behind the reagent selection.
Workflow A: Direct Separation via Achiral Derivatization (TFAA)
This method utilizes Trifluoroacetic Anhydride (TFAA) to acylate the primary amine, followed by analysis on a specialized Chiral Stationary Phase (CSP) such as a Chirasil-L-Val column.
-
The Science: TFAA is a highly reactive, volatile acylating agent. It replaces the active amine hydrogen with a strongly electron-withdrawing trifluoroacetyl group. This eliminates hydrogen bonding, drastically increases the molecule's vapor pressure, and provides a stable derivative[2].
-
MS Advantage: The resulting trifluoroacetamide derivative yields a predictable mass fragmentation pattern, typically characterized by a strong
ion, which is excellent for Selected Ion Monitoring (SIM) at trace levels.
Workflow B: Indirect Separation via Chiral Derivatization (L-TPC)
This method employs (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) , a Chiral Derivatizing Agent (CDA), followed by analysis on a standard, rugged achiral column (e.g., HP-5MS)[4].
-
The Science: L-TPC reacts with the enantiomeric mixture of the amine to form diastereomeric amides[5]. Because diastereomers possess different physical properties (e.g., boiling points and dipole moments), they can be easily resolved on standard achiral stationary phases[6].
-
Steric Considerations: The 2,6-dimethoxyphenyl group of the target analyte is highly sterically hindered. L-TPC is bulkier than TFAA, meaning the reaction kinetics are slower and require careful thermal optimization to drive the reaction to completion without inducing racemization[6].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, both protocols below incorporate self-validating mechanisms, including the use of racemic controls to monitor for unwanted temperature-induced racemization during the derivatization step.
Protocol A: TFAA Derivatization (Direct Method)
-
Sample Preparation: Dissolve 1.0 mg of the (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine sample (or its hydrochloride salt) in 1.0 mL of anhydrous dichloromethane.
-
Catalysis & Neutralization: Add 20 µL of anhydrous pyridine. This neutralizes any HCl salt and acts as an acid scavenger/catalyst to overcome the steric hindrance of the 2,6-dimethoxy groups.
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly with a PTFE-lined septum.
-
Incubation: Heat the mixture at 60°C for 20 minutes. Validation step: Process a known racemic standard simultaneously to confirm the chiral column's resolving power.
-
Reconstitution: Evaporate the mixture to dryness under a gentle stream of high-purity nitrogen to remove excess TFAA and byproducts. Reconstitute in 500 µL of ethyl acetate.
-
GC-MS Analysis: Inject 1 µL onto a Chirasil-L-Val capillary column (or equivalent
-cyclodextrin column).
Protocol B: L-TPC Derivatization (Indirect Method)
-
Sample Preparation: Pipette 100 µL of a 1 mg/mL amine solution in dichloromethane into a 2 mL glass vial[5].
-
Catalysis: Add 20 µL of triethylamine (TEA) to the vial to facilitate the nucleophilic substitution[5].
-
Derivatization: Add 50 µL of a 10 mg/mL solution of L-TPC in dichloromethane[5].
-
Incubation: Cap tightly and vortex for 1 minute. Heat at 60°C for exactly 30 minutes in a heating block[5]. Validation step: Strict adherence to 30 minutes is required; prolonged heating of L-TPC can lead to epimerization of the stereocenter, skewing enantiomeric excess (ee) calculations[6].
-
Purification: Cool to room temperature. Add 500 µL of deionized water and vortex for 30 seconds to quench unreacted L-TPC and remove salts[5].
-
Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer to a clean vial[5].
-
GC-MS Analysis: Inject 1 µL onto an HP-5MS (5% Phenyl-methylpolysiloxane) column.
Performance Comparison Data
The following table synthesizes the quantitative and operational metrics of both workflows when applied to sterically hindered chiral amines.
| Performance Metric | Method A: TFAA + Chiral GC | Method B: L-TPC + Achiral GC | Causality / Notes |
| Chromatographic Resolution ( | 1.2 – 1.8 | > 2.5 | Diastereomers (Method B) have vastly different boiling points, yielding superior resolution on standard columns. |
| Limit of Detection (LOD) | ~10 ng/mL | ~25 ng/mL | TFAA derivatives are highly volatile and yield a concentrated |
| Risk of Racemization | Very Low | Moderate | L-TPC requires strict temperature control to prevent epimerization during the 60°C incubation[6]. |
| Column Durability & Cost | Low Durability / High Cost | High Durability / Low Cost | Chiral columns degrade faster and are sensitive to moisture/temperature spikes. |
| Derivatization Time | 20 minutes | 30 minutes + Aqueous Wash | L-TPC requires a water wash step to remove acidic byproducts that could damage the GC column[5]. |
Workflow Visualization
The following diagram maps the logical decision tree and parallel processing steps for both analytical methodologies.
Caption: Parallel GC-MS workflows for the chiral analysis of 1-(2,6-Dimethoxyphenyl)ethan-1-amine.
Conclusion & Recommendations
For the routine quality control of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine , the choice of workflow depends heavily on the laboratory's existing infrastructure and the specific analytical goals:
-
Select Method A (TFAA) if your primary goal is trace-level impurity detection (LOD < 10 ng/mL) and your laboratory maintains dedicated chiral GC columns. The reaction is cleaner and carries almost zero risk of racemization.
-
Select Method B (L-TPC) if you require maximum chromatographic resolution (
> 2.5) and prefer to utilize standard, highly durable achiral columns (like the HP-5MS). However, analysts must strictly control the 60°C heating step to prevent epimerization of the derivatizing agent.
References
-
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants - ScienceDirect -[Link]
-
Derivatization reactions and reagents for gas chromatography analysis - ResearchGate -[Link]
Sources
- 1. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
Validating the Absolute Configuration of (R)-1-(2,6-Dimethoxyphenyl)ethylamine Salts: A Comparative Guide
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and asymmetric synthesis: the unambiguous assignment of absolute stereochemistry. For chiral building blocks like (R)-1-(2,6-Dimethoxyphenyl)ethylamine , determining enantiomeric purity (ee) via chiral HPLC is insufficient; we must definitively prove the 3D spatial arrangement of the atoms.
The 2,6-dimethoxyphenyl group in this molecule provides unique steric bulk and distinct spectroscopic handles (e.g., methoxy singlets in NMR), making it an excellent candidate for multiple orthogonal validation techniques. This guide objectively compares the three leading methodologies—Single-Crystal X-Ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and NMR using Chiral Derivatizing Agents (Mosher’s Method)—detailing the causality behind their protocols and providing self-validating experimental workflows.
Methodological Comparison
Selecting the appropriate validation method depends on the physical state of the compound, the availability of instrumentation, and the need for sample recovery. Table 1 summarizes the performance metrics of the three primary techniques.
Table 1: Quantitative and Qualitative Comparison of Absolute Configuration Methods
| Metric | Single-Crystal XRD (SCXRD) | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Method) |
| Sample Requirement | 1–5 mg (Single Crystal) | 5–10 mg (Solution) | 2–5 mg (Solution) |
| Preparation Time | Days to Weeks (Crystallization) | < 1 Hour | 4–6 Hours (Derivatization) |
| Analysis Time | 2–12 Hours | 1–12 Hours + DFT Computation | 1–2 Hours |
| Destructive? | No (Sample recoverable) | No (Sample recoverable) | Yes (Covalent derivatization) |
| Primary Output | Electron Density Map & Flack Parameter | Differential IR Absorption ( | Chemical Shift Differences ( |
| Confidence Level | Absolute ("Gold Standard") | Very High (with robust DFT) | High (Empirical model) |
Decision Workflow
To establish a self-validating system, the chosen method must align with the physical properties of the (R)-1-(2,6-Dimethoxyphenyl)ethylamine salt. The following logic tree dictates the optimal analytical path.
Logical decision matrix for selecting an absolute configuration validation method.
Deep Dive & Experimental Protocols
A. Single-Crystal X-Ray Diffraction (SCXRD)
The Causality: The freebase of (R)-1-(2,6-Dimethoxyphenyl)ethylamine is often an oil or low-melting solid, making direct crystallography impossible. By forming a salt with a heavy halogen (e.g., Hydrobromic acid to form the HBr salt), we achieve two goals: we increase the melting point to promote crystallization, and we introduce a heavy atom (Bromine). Heavy atoms exhibit strong anomalous X-ray scattering (especially under Cu-K
Self-Validating Protocol:
-
Salt Formation: Dissolve 10 mg of the amine freebase in minimal ethanol. Add 1.1 equivalents of 48% aqueous HBr.
-
Crystallization: Utilize vapor diffusion. Dissolve the resulting salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed vial containing diethyl ether (anti-solvent).
-
Data Collection: Isolate a single crystal (ideally >0.1 mm in all dimensions) and mount it on a diffractometer using Cu-K
radiation ( Å). -
Refinement & Validation: Refine the structure. A Flack parameter of
confirms the (R)-configuration. If , the crystal is the (S)-enantiomer.
B. Vibrational Circular Dichroism (VCD)
The Causality: Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore near the chiral center, VCD probes the differential absorption of left and right circularly polarized infrared light across all vibrational modes[2]. Because every bond in the molecule vibrates, VCD provides a highly specific, global 3D fingerprint of the molecule in solution. By pairing the experimental spectrum with Density Functional Theory (DFT) calculations, the method becomes self-validating: the calculated spectra for the (R) and (S) enantiomers must be exact mirror images, and the experimental data will uniquely map onto only one of them.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 5–10 mg of the amine freebase in 150 µL of CDCl
(a non-chiral, IR-transparent solvent). -
Data Acquisition: Place the sample in a BaF
cell (path length ~100 µm). Acquire the IR and VCD spectra using a VCD spectrometer (e.g., 4 cm resolution, 2-4 hours of accumulation to ensure a high signal-to-noise ratio). -
Computational Modeling: Perform conformational searches using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-311G(d,p) level of theory) for the (R)-enantiomer.
-
Validation: Overlay the experimental VCD spectrum with the DFT-calculated spectrum. A high similarity score (matching peak signs and intensities) confirms the absolute configuration.
C. NMR with Chiral Derivatizing Agents (Mosher’s Method)
The Causality: Mosher's method relies on the anisotropic magnetic shielding effect. When the primary amine is derivatized with
Step-by-step workflow for Mosher's method derivatization and NMR analysis.
Self-Validating Protocol:
-
Derivatization: Split the freebase amine into two 2 mg aliquots in dry CH
Cl . Add pyridine and a catalytic amount of DMAP. -
To Aliquot 1, add (R)-MTPA-Cl (yields the (S)-Mosher amide). To Aliquot 2, add (S)-MTPA-Cl (yields the (R)-Mosher amide). Stir for 2 hours.
-
Workup & NMR: Quench, extract, and concentrate. Dissolve each diastereomer in CDCl
and acquire high-resolution H NMR spectra. -
Validation: Identify the signals for the ethyl methyl group (~1.11 ppm) and the 2,6-dimethoxy groups (~3.72 ppm) [4]. Calculate
. For the (R)-amine, the methyl protons will exhibit a positive , while the dimethoxyphenyl aromatic protons will exhibit a negative . The consistency of these signs across multiple protons validates the model.
Conclusion
For (R)-1-(2,6-Dimethoxyphenyl)ethylamine salts, SCXRD remains the absolute gold standard, provided you can grow a high-quality heavy-atom crystal (like an HBr salt). If crystallization fails or rapid turnaround is required, Mosher's Method is highly effective due to the excellent NMR handles provided by the dimethoxy groups and the primary amine functionality. Finally, VCD serves as a powerful, non-destructive orthogonal technique that bypasses the need for derivatization or crystallization entirely, relying instead on rigorous quantum mechanical validation.
References
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from[Link][2]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link] [3]
Safety Operating Guide
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine proper disposal procedures
Here is a comprehensive operational guide for the safe handling, segregation, and disposal of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine, designed for environmental health and safety (EHS) compliance in professional drug development laboratories.
Physicochemical Profiling for Waste Management
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is a chiral primary amine frequently utilized as a building block in pharmaceutical synthesis. To design a self-validating disposal system, we must first analyze the chemical's physical state and reactivity profile.
The compound typically exists in one of two forms in the laboratory, each dictating a distinct waste management strategy:
-
Free Base: A lipophilic, alkaline liquid. It is prone to oxidation upon prolonged exposure to air and can react exothermically with concentrated acids.
-
Hydrochloride Salt (HCl): A stable, water-soluble crystalline solid. It is generally less reactive but remains an ocular and respiratory irritant [1].
Because primary amines can act as both nucleophiles and bases, cross-contamination in waste streams is a critical hazard . Mixing amine waste with strong oxidizing agents or concentrated acids (e.g., in a generic "aqueous waste" carboy) can lead to rapid pressurization, thermal runaway, and container rupture.
Waste Categorization and Compatibility Data
All disposal protocols must align with the Resource Conservation and Recovery Act (RCRA) or equivalent local environmental regulations[2]. The table below summarizes the critical data required for categorizing this compound into the correct waste stream.
| Parameter | Free Base Form | Hydrochloride (HCl) Salt Form |
| Physical State | Liquid | Solid (Crystalline) |
| pH (Aqueous) | Alkaline (pH > 8) | Weakly Acidic (pH ~ 5-6) |
| Primary Hazard | Corrosive / Irritant | Irritant |
| Incompatible Waste | Acids, Oxidizers, Isocyanates | Strong bases (releases free amine) |
| Primary Waste Stream | Non-Halogenated Organic Liquid | Solid Hazardous Waste |
| Container Material | High-Density Polyethylene (HDPE) | HDPE or Glass |
Operational Disposal Protocols
The following step-by-step methodologies ensure that disposal operations are safe, compliant, and logistically sound.
Protocol A: Routine Liquid Waste Disposal (Free Base or Solutions)
Causality: Liquid organic waste must be segregated based on halogen content. Incinerators require different operating temperatures for halogenated waste to prevent the formation of toxic dioxins.
-
Determine Solvent Composition: Identify the solvent in which the (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is dissolved.
-
Select the Receptacle:
-
If dissolved in Dichloromethane (DCM), Chloroform, or other halogenated solvents: Route to the Halogenated Organic Waste carboy.
-
If dissolved in Methanol, Ethanol, Ethyl Acetate, or neat (pure free base): Route to the Non-Halogenated Organic Waste carboy.
-
-
Verify Compatibility: Ensure the target waste container does not contain acidic waste (e.g., leftover acid wash solutions) to prevent exothermic neutralization.
-
Transfer: Use a chemically compatible funnel (e.g., PP or HDPE) in a certified chemical fume hood to transfer the liquid.
-
Labeling: Immediately update the hazardous waste tag attached to the carboy, explicitly listing "(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine" and its approximate percentage. Never use abbreviations.
Protocol B: Solid Waste Disposal (HCl Salt or Contaminated Consumables)
Causality: Solid waste must not be dissolved for the sole purpose of disposal, as this unnecessarily increases the volume of liquid hazardous waste, complicating logistics and increasing disposal costs.
-
Collection: Gather all solid residues, contaminated weighing paper, spatulas, and empty vials.
-
Containment: Place the items into a puncture-resistant, sealable plastic bag or a dedicated solid hazardous waste bucket lined with a polyethylene bag.
-
Sealing and Labeling: Seal the container securely. Affix a hazardous waste label indicating "Solid Toxic/Irritant Waste - Contains Amine Salts."
-
Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring it remains closed unless actively adding waste [2].
Waste Routing Decision Pathway
To eliminate ambiguity at the bench, researchers should follow the decision matrix below when disposing of materials containing this compound.
Workflow for categorizing and routing (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine waste streams.
Emergency Spill and Decontamination Procedures
In the event of a localized bench spill, rapid containment prevents environmental release and limits inhalation exposure.
-
Evacuate and Assess: Instruct personnel to step back. Assess the volume. If the spill is large (>500 mL) or highly concentrated, evacuate the lab and contact EHS immediately.
-
PPE Verification: Don fresh nitrile gloves, safety goggles, and a standard laboratory coat.
-
Neutralization and Absorption (Liquid Spill): Do not use water, as it will spread the lipophilic free base. Apply an inert, high-capacity absorbent (e.g., diatomaceous earth, vermiculite, or commercial spill pads) directly onto the liquid [3].
-
Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Place it into a wide-mouth, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% citric acid) to protonate any residual free amine, rendering it water-soluble. Follow with a soap and water wash. Collect all wash liquids and contaminated paper towels as hazardous waste.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7044, 1-Phenylethanamine" PubChem, [Link]. (Used as a structural analog reference for baseline phenethylamine toxicity and handling profiles).
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA.gov, [Link].
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011, [Link].
Personal protective equipment for handling (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine
Executive Safety Summary
Immediate Action Required: Treat (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine as a Category 1B Corrosive .
While this chiral amine is a valuable intermediate for enantioselective synthesis, its structural properties—specifically the electron-donating methoxy groups on the phenyl ring—enhance the basicity of the amine nitrogen compared to unsubstituted benzylamines. This results in rapid, severe tissue damage upon contact.
The "Stop/Go" Decision:
-
STOP: If you are relying on standard latex gloves or safety glasses alone.
-
STOP: If the compound has been left unsealed (risk of carbamate formation/crusting).
-
GO: Only when a functioning fume hood is verified and nitrile permeation breakthrough times are understood.
Chemical Hazard Analysis (The "Why")
To select the correct PPE, one must understand the specific molecular behavior of the compound.
| Feature | Chemical Consequence | Safety Implication |
| Primary Amine (-NH₂) | High nucleophilicity and basicity. | Corrosive: Saponifies skin lipids immediately. Respiratory Irritant: Vapors damage mucous membranes. |
| Dimethoxy Substitution | Electron-donating effect (+M effect) increases electron density on the nitrogen. | Enhanced Basicity: Potentially more aggressive than standard benzylamine. Requires stricter glove protocols.[1] |
| Chiral Center (R-Isomer) | High economic value; typically high purity requirements. | Contamination Risk: CO₂ absorption from air forms carbamate salts (white crust). PPE must prevent product contamination as much as user exposure. |
PPE Matrix & Selection Logic
Do not treat PPE as a static uniform; treat it as a dynamic barrier with a failure rate.
Protective Equipment Specifications
| Zone | Equipment | Specification | Scientific Rationale |
| Ocular | Goggles + Face Shield | ANSI Z87.1 Chemical Splash Goggles. Face shield required for transfers >10mL. | Amines can cause permanent corneal opacity. Safety glasses allow vapor entry and splash bypass. |
| Dermal (Hands) | Double Nitrile | Inner: 4 mil Nitrile (Examination). Outer: 5-8 mil Nitrile (Long Cuff). | Permeation is a Clock: Standard nitrile degrades. Double gloving creates a "sacrificial" outer layer. Change outer gloves every 30 mins or immediately upon splash. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80-100 fpm). | Amine vapors have low odor thresholds but high toxicity. Respirators (ABEK filters) are a backup only if hood fails. |
| Body | Barrier Coat | Poly-coated or high-density cotton lab coat; Chemical apron for pouring. | Standard cotton absorbs liquids, holding the corrosive amine against the skin. |
Decision Logic Pathway
The following diagram illustrates the decision-making process for selecting PPE based on the specific task intensity.
Figure 1: Logic flow for determining necessary PPE based on experimental parameters.
Operational Protocol: Handling & Transfer
Self-Validating System: Before opening the bottle, perform the "Tissue Test." Tape a small strip of tissue to the bottom of the fume hood sash. If it is not pulled inward firmly (45° angle), do not proceed .
Step 1: Preparation (The "Clean" Zone)
-
Clear the Hood: Remove clutter to ensure laminar airflow.
-
Staging: Place a secondary containment tray (polypropylene) in the hood.
-
Atmosphere Control: If possible, flush the container headspace with Argon or Nitrogen after use to prevent carbamate formation (crusting).
Step 2: Transfer Techniques
-
Liquid Transfer:
-
Use a glass syringe with a long needle for volumes < 20 mL to avoid pouring.
-
Why? Pouring creates turbulence and aerosols. Syringes contain the vapor.
-
-
Solid/Crust Handling:
-
If the amine has formed a carbonate crust on the cap, do not force it open. The friction can generate heat. Wipe the threads with a dry tissue, then a solvent-dampened tissue (Ethanol).
-
Step 3: Doffing (Removal) Protocol
-
Critical Step: Remove outer gloves inside the fume hood.
-
Technique: "Beak Method." Pinch the outside of the glove near the wrist, peel away from the hand, turning it inside out. Dispose of immediately in solid hazardous waste.
Emergency Response & Disposal
Spill Management Workflow
Do not use water immediately on a concentrated amine spill; it can generate heat and spread the slick.
Figure 2: Decision matrix for spill response, prioritizing evacuation for uncontained large spills.
Waste Disposal
-
Segregation: Never mix with acidic waste streams (Risk of exotherm/pressurization).
-
Stream: Classify as "Basic Organic Waste."
-
Container: Polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 417602, 2-(2,6-Dimethoxyphenyl)ethanamine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (2014). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Chemicals. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
